molecular formula C26H28Cl2N4O4 B1253992 trans-Ketoconazole CAS No. 83374-59-8

trans-Ketoconazole

Cat. No.: B1253992
CAS No.: 83374-59-8
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-BVAGGSTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketoconazole analog>(2R,4R)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine is a 1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine in which the dioxolane ring has R configuration at positions 2 and 4. It is an enantiomer of a (2S,4S)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-BVAGGSTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83374-59-8, 142128-58-3
Record name trans-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83374-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOCONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Purification of trans-Ketoconazole (EP Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[]

Executive Summary

This technical guide details the synthesis, isolation, and purification of trans-Ketoconazole (CAS 83374-59-8), designated as Impurity C in the European Pharmacopoeia (EP).[] While commercial Ketoconazole exists as a cis-racemate (2S,4R and 2R,4S), the trans-isomer (2S,4S and 2R,4R) is a critical reference standard for quality control and stereochemical stability studies.[]

Unlike the commercial cis-isomer, which is isolated via crystallization, the trans-isomer exhibits higher solubility in organic solvents and remains in the mother liquor during standard manufacturing.[] This guide provides a self-validating protocol to recover and purify this specific isomer from the synthetic baseline.

Chemical Foundation & Stereochemistry

The core of the Ketoconazole molecule is the 2,4-disubstituted-1,3-dioxolane ring.[] The relative stereochemistry between the 2-(2,4-dichlorophenyl) group and the 4-(methylene-imidazole) group determines the isomer.[]

  • Commercial Drug (cis): Substituents are on the same side of the dioxolane ring.

  • Target Impurity (trans): Substituents are on opposite sides of the dioxolane ring.

Thermodynamic Control: The formation of the 1,3-dioxolane ring via acid-catalyzed ketalization is reversible.[] The cis-isomer is generally the thermodynamic product and less soluble, driving the equilibrium toward cis precipitation. The trans-isomer remains in solution, requiring chromatographic intervention for isolation.[][2]

Synthetic Pathway (Retrosynthesis & Forward Reaction)

The synthesis of this compound is rarely performed as a standalone target but rather as a "divergent recovery" from the standard Ketoconazole pathway.

Reaction Scheme

The critical step determining stereochemistry is the acetalization of 2,4-dichloroacetophenone with glycerol derivatives.[]

G Start1 2,4-Dichloroacetophenone Inter1 Intermediate Ketal (Mixture of cis/trans) Start1->Inter1 Acid Catalyst (p-TsOH) Benzene/Butanol, Reflux Start2 Glycerol / Glycerol Derivative Start2->Inter1 Bromination Bromination (if using glycerol) Inter1->Bromination Br2 Coupling N-Alkylation (Imidazole + Piperazine) Bromination->Coupling Imidazole subst. FinalMix Crude Ketoconazole (cis + trans mixture) Coupling->FinalMix CisSolid cis-Ketoconazole (Solid Precipitate) FinalMix->CisSolid Crystallization (EtOH or 4-Methyl-2-pentanone) TransLiq Mother Liquor (trans-Enriched) FinalMix->TransLiq Filtration

Caption: Divergent synthesis pathway showing the separation of cis (solid) and trans (liquid) streams.

Detailed Experimental Protocols

Protocol A: Generation of the cis/trans Mixture

Objective: Synthesize the crude dioxolane intermediate containing both isomers.

  • Reagents: 2,4-Dichloroacetophenone (1.0 eq), Glycerol (1.2 eq), p-Toluenesulfonic acid (catalytic), Benzene/n-Butanol (2:1).[]

  • Procedure:

    • Reflux reactants in a Dean-Stark apparatus to remove water azeotropically (approx. 24 hours).

    • Causality: Water removal drives the equilibrium forward. The high temperature and acid catalyst promote scrambling, ensuring a significant portion of trans-isomer (approx. 10-15%) is formed alongside the cis-isomer.[]

  • Bromination (In-situ): Cool to 40°C and add Bromine (1.2 eq) to generate the bromomethyl dioxolane intermediate.

  • Work-up: Evaporate solvents. Dissolve residue in DCM, wash with NaHCO3.

Protocol B: Isolation of trans-Enriched Oil

Objective: Remove the dominant cis-isomer to access the trans-target.[]

  • Esterification (Optional but recommended): Benzoylate the hydroxyl group (if using glycerol) to facilitate crystallization.

  • Crystallization: Dissolve the crude oil in Ethanol or 4-Methyl-2-pentanone. Stir at 0-5°C for 4 hours.[]

  • Filtration: Filter the white solid.

    • Solid: Primarily cis-isomer (Commercial precursor).[]

    • Filtrate (Mother Liquor): Contains trans-isomer, residual cis, and unreacted materials.[]

  • Concentration: Evaporate the filtrate to dryness under reduced pressure to obtain a dark, viscous oil (The "Trans-Enriched Concentrate").

Protocol C: Purification of this compound

Objective: Isolate pure EP Impurity C from the concentrate.

Method: Preparative HPLC or Flash Column Chromatography.

ParameterFlash Chromatography ConditionsPreparative HPLC Conditions
Stationary Phase Silica Gel (230-400 mesh)C18 (Octadecylsilane), 5-10 µm
Mobile Phase Hexane : Ethyl Acetate (Gradient 80:20 → 50:[]50)Ammonium Acetate (0.02M) : Methanol (30:70)
Flow Rate 10-20 mL/min5-15 mL/min (Column dependent)
Detection UV 254 nmUV 220 nm / 254 nm
Elution Order trans-isomer elutes after cis (more polar)trans-isomer elutes before cis (check specific column)

Purification Workflow Diagram:

P Input Mother Liquor Concentrate (trans-enriched) Step1 Flash Chromatography (Silica, Hex/EtOAc) Input->Step1 Check1 TLC/HPLC Check Target Purity > 85% Step1->Check1 Check1->Step1 Recycle (Mixed Fractions) Step2 Preparative HPLC (C18, MeOH/Buffer) Check1->Step2 Pass Final Pure this compound (EP Impurity C) Step2->Final Lyophilization

Caption: Purification workflow from mother liquor to pure reference standard.

Characterization & Validation

To certify the isolated material as this compound (Impurity C), compare analytical data against the cis-isomer.[]

Physical Properties Table
Propertycis-Ketoconazole (Drug)This compound (Impurity C)
CAS Number 65277-42-183374-59-8
Melting Point 146°C120 - 122°C
Solubility (EtOH) Sparingly SolubleSoluble (remains in solution)
Stereochemistry (2S,4R) / (2R,4S)(2S,4S) / (2R,4R)
NMR Validation (Critical)

The definitive proof of stereochemistry lies in the coupling constants (


) of the protons on the dioxolane ring.
  • 1H NMR (CDCl3): Focus on the protons at C2 and C4 of the dioxolane ring.

    • cis-isomer: The substituent at C2 and C4 are cis.[] The shielding effect of the aryl group typically shifts the C4 protons upfield relative to the trans isomer.

    • trans-isomer: The C2 and C4 protons exhibit a distinct coupling pattern.[] Due to the Karplus relationship, the vicinal coupling constants between protons on the dioxolane ring differ significantly between the cis (pseudo-axial/equatorial) and trans (pseudo-axial/axial) arrangements.

    • Diagnostic: The trans-isomer typically displays a downfield shift for the C2 proton compared to the cis-isomer due to the lack of anisotropic shielding from the imidazole ring in that specific conformation.[]

Troubleshooting & Optimization

  • Low Yield of trans: If the reaction is too stereoselective for cis, increase the reaction temperature or switch solvents to Toluene (higher boiling point) to push the thermodynamic equilibrium towards a more randomized mixture (increasing trans content).

  • Co-elution: If cis and trans co-elute on HPLC, adjust the pH of the buffer. Using Ammonium Formate (pH 3.0) often improves resolution for imidazole-containing compounds.[]

  • Stability: Store the purified trans-isomer at 2-8°C. It is prone to epimerization back to the more stable cis-form if exposed to strong acids or bases in solution for prolonged periods.[]

References

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole Monograph: Impurity C.
  • Heeres, J., et al. (1979). "Antimycotic imidazoles.[2][3][4] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent."[] Journal of Medicinal Chemistry, 22(8), 1003-1005.[] Link

  • Zhang, F. (2019).[4] "Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation." Chromatography and Spectroscopy Techniques, 2(1), 12-20.[][4] Link

  • Simson Pharma . Ketoconazole Impurity C Reference Standard Data. Link

  • BOC Sciences . This compound EP Impurity C Properties.

Sources

A Technical Guide to the Stereospecific Synthesis of trans-Ketoconazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Ketoconazole, a widely recognized azole antifungal agent, possesses two stereogenic centers within its 1,3-dioxolane ring, giving rise to four distinct stereoisomers.[1] While the commercially available drug is a racemic mixture of the two cis-isomers, (2R,4S) and (2S,4R), which are primarily responsible for its potent antifungal activity, the corresponding trans-isomers, (2R,4R) and (2S,4S), have also been synthesized and evaluated.[2][3] These trans-isomers exhibit a differentiated and highly selective inhibitory profile against various human cytochrome P-450 enzymes involved in steroid biosynthesis, such as aromatase.[2] This unique biological activity makes their stereospecific synthesis a topic of significant interest for researchers in medicinal chemistry and drug development exploring structure-activity relationships and designing more selective therapeutic agents. This guide provides an in-depth examination of the stereospecific synthetic strategies required to obtain the enantiomerically pure trans-isomers of Ketoconazole, focusing on key chemical transformations, mechanistic rationales, and detailed experimental protocols.

Part 1: Ketoconazole Stereochemistry and the Rationale for trans-Isomer Synthesis

The Four Stereoisomers of Ketoconazole

Ketoconazole's structure features two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring. This results in two pairs of enantiomers: a cis pair and a trans pair, defined by the relative orientation of the 2,4-dichlorophenyl group at C2 and the piperazine-containing side chain at C4.

G cis_2R4S (+)-cis-(2R,4S)-Ketoconazole cis_2S4R (-)-cis-(2S,4R)-Ketoconazole trans_2R4R (+)-trans-(2R,4R)-Ketoconazole trans_2S4S (-)-trans-(2S,4S)-Ketoconazole Ketoconazole Ketoconazole Stereoisomers Ketoconazole->cis_2R4S Ketoconazole->cis_2S4R Ketoconazole->trans_2R4R Ketoconazole->trans_2S4S

Figure 1: The four stereoisomers of Ketoconazole.

The clinically used drug is a racemic mixture of the two cis enantiomers.[3] The antifungal efficacy of Ketoconazole stems from its ability to inhibit fungal cytochrome P450-dependent 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

Biological Activity Profile: Why Synthesize the trans-Isomers?

While the cis-isomers are potent antifungals, all four stereoisomers have been prepared and evaluated for their selectivity in inhibiting various cytochrome P-450 enzymes.[2] This research revealed significant differences in their biological activities, providing a strong rationale for the specific synthesis of the trans forms. The affinity of these azole compounds for P-450 enzymes involved in steroid synthesis is highly dependent on the molecule's overall stereochemistry.[2]

For example, the trans-(2S,4S) isomer was identified as the most effective inhibitor of aromatase, an enzyme responsible for estrogen biosynthesis.[2] This selectivity is not observed with the therapeutically used cis-isomers. Such findings are critical for developing more targeted drugs with fewer side effects; for instance, a selective aromatase inhibitor could have applications in oncology, while avoiding the broader P-450 inhibition that leads to the side effects associated with oral Ketoconazole therapy.[5]

StereoisomerPrimary Target Inhibition (Relative Potency)Reference
cis-(2S,4R) Lanosterol 14α-demethylase (Antifungal)[2]
cis-(2R,4S) Cholesterol 7α-hydroxylase[2]
trans-(2R,4R) Corticoid 11β-hydroxylase (equipotent with cis-(2S,4R))[2]
trans-(2S,4S) Aromatase (most potent of the four isomers)[2]
Table 1: Differential P-450 inhibitory profiles of Ketoconazole stereoisomers.

Part 2: Retrosynthetic Analysis of trans-Ketoconazole

The synthesis of any Ketoconazole isomer can be simplified by disconnecting the molecule at two key bonds: the ether linkage connecting the dioxolane ring to the piperazine phenyl group, and the C-N bond of the imidazole ring. This approach identifies a core chiral intermediate: a stereochemically defined 2-(2,4-dichlorophenyl)-2-(halomethyl)-1,3-dioxolane-4-yl)methyl derivative.

G cluster_intermediates Key Intermediates cluster_precursors Chiral Precursors KTZ This compound Dioxolane trans-Dioxolane Core (e.g., Mesylate/Tosylate) KTZ->Dioxolane Ether disconnection (Williamson Synthesis) Piperazine Piperazine Side Chain (4-acetyl-1-(4-hydroxyphenyl)piperazine) KTZ->Piperazine Glycerol Chiral Glycerol Derivative (e.g., from (R)- or (S)-Solketal) Dioxolane->Glycerol Ketalization Acetophenone 2-Bromo-2',4'-dichloroacetophenone Dioxolane->Acetophenone Ketalization

Figure 2: Retrosynthetic analysis for this compound.

The central challenge lies in the diastereoselective formation of the 1,3-dioxolane ring. The original synthesis reported by Heeres et al. resulted in a mixture of cis and trans isomers that required separation.[6] A truly stereospecific synthesis must therefore control the formation of this ring to exclusively yield the desired trans configuration.

Part 3: Stereospecific Synthetic Strategy

A robust strategy for obtaining enantiomerically pure this compound involves a diastereoselective ketalization reaction using a chiral, non-racemic starting material. This approach adapts methodologies developed for the synthesis of the cis-isomers by starting with a precursor that dictates the final trans stereochemistry.[7]

Workflow Overview

The synthesis begins with a chiral glycerol derivative, such as (R)- or (S)-solketal, which is converted into a key chiral diol. This diol is then reacted with a derivative of 2,4-dichloroacetophenone in an acid-catalyzed ketalization. The stereochemistry of the starting diol directly influences the formation of the trans-dioxolane ring. Subsequent functional group manipulations yield the final product.

G Start Chiral Starting Material ((R)- or (S)-Solketal) Step1 Synthesis of Chiral Diol (1-(2,4-dichlorophenyl)ethane-1,2-diol) Start->Step1 Step2 Diastereoselective Ketalization (Formation of trans-Dioxolane) Step1->Step2 Step3 Introduction of Imidazole Step2->Step3 Step4 Side-Chain Precursor Synthesis (e.g., Tosylation of alcohol) Step3->Step4 Step5 Final Coupling Reaction (Williamson Ether Synthesis) Step4->Step5 End Pure this compound Isomer Step5->End

Figure 3: Synthetic workflow for this compound.
Key Experimental Protocols

The following protocols outline the synthesis of a single trans-enantiomer. The synthesis of its mirror image would follow the same sequence, starting with the opposite enantiomer of the chiral precursor.

This protocol focuses on the critical diastereoselective ketalization step.

  • Starting Materials:

    • 1-(2,4-dichlorobenzoyl)methyl bromide (prepared by bromination of 2',4'-dichloroacetophenone).[6]

    • (R)-3-(tosyloxy)propane-1,2-diol (prepared from (S)-glycerol acetonide).

    • p-Toluenesulfonic acid (catalyst).

    • Toluene (solvent).

  • Procedure:

    • To a solution of 1-(2,4-dichlorobenzoyl)methyl bromide and (R)-3-(tosyloxy)propane-1,2-diol in toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Monitor the reaction by TLC or GC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography (silica gel) to isolate the pure trans-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate.

  • Causality and Stereochemical Control: The use of a pre-functionalized chiral C3 synthon (the glycerol derivative) is crucial. During the acid-catalyzed ketalization, the reaction proceeds via a thermodynamic equilibrium. The trans product is often favored due to reduced steric hindrance between the bulky substituents at the C2 and C4 positions compared to the corresponding cis isomer. Driving the reaction to completion by removing water ensures the formation of the most stable diastereomer.

  • Starting Materials:

    • The trans-dioxolane intermediate from Protocol A.

    • Imidazole.

    • 1-(4-hydroxyphenyl)piperazin-1-yl)ethan-1-one.

    • Sodium hydride (NaH).

    • Dimethylformamide (DMF, solvent).

  • Procedure:

    • Imidazole Substitution: Dissolve the trans-dioxolane intermediate in an appropriate solvent like DMF and add an excess of imidazole. Heat the mixture (e.g., 80-100 °C) for several hours. This SN2 reaction displaces the bromide with imidazole. The tosylate group at C4 is less reactive under these conditions. Purify the product after an aqueous workup.

    • Deprotection (if necessary): If a protecting group strategy was used for the C4 hydroxyl (instead of a tosylate), deprotect it at this stage to reveal the primary alcohol.

    • Activation of the C4 Alcohol (if starting from the alcohol): If the intermediate from the ketalization step is the alcohol, it must be activated. Dissolve the alcohol in pyridine or dichloromethane, cool to 0 °C, and add methanesulfonyl chloride or p-toluenesulfonyl chloride to form the corresponding mesylate or tosylate leaving group.[6][8]

    • Final Coupling: In a separate flask, prepare the sodium salt of 1-(4-hydroxyphenyl)piperazin-1-yl)ethan-1-one by reacting it with a strong base like sodium hydride in anhydrous DMF.

    • Add the solution of the activated trans-dioxolane intermediate (the tosylate from step 1 or 3) to the phenoxide solution.

    • Heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor by TLC for completion.

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

    • Purify the final product, this compound, by crystallization or column chromatography.

Part 4: Advanced Synthetic Concepts and Starting Material Synthesis

While the strategy outlined above is effective, modern asymmetric synthesis offers powerful tools that can be applied to create the chiral building blocks with high enantiomeric purity.

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

The synthesis of enantiopure starting materials like epichlorohydrin is fundamental to many stereoselective routes. Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides.[9][10]

The reaction uses a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess.[11] This provides access to both the unreacted epoxide and the resulting 1,2-diol in high optical purity, which are versatile precursors for the chiral glycerol derivatives needed for the this compound synthesis.[12]

Asymmetric Synthesis of 1,3-Dioxolanes

Contemporary research in organic synthesis has led to the development of catalytic asymmetric methods for constructing 1,3-dioxolane rings.[13][14] For instance, organocatalytic formal [3+2] cycloaddition reactions using cinchona-alkaloid-based catalysts can produce highly substituted 1,3-dioxolanes with excellent diastereo- and enantioselectivity.[15][16] While not yet reported specifically for the Ketoconazole core, these advanced methods represent the state-of-the-art and offer promising future avenues for more efficient and elegant syntheses of the desired trans-dioxolane intermediates.

Part 5: Analytical Validation of Stereochemistry

Confirming the stereochemical identity and purity of the final this compound product is a critical final step. Several analytical techniques are well-suited for this purpose.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), such as those based on substituted polysaccharides, are the most common and reliable methods for separating all four stereoisomers of Ketoconazole.[17][18]

  • Capillary Electrophoresis (CE): Chiral CE, often using cyclodextrins like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) as a chiral selector, has been successfully developed to resolve the four stereoisomers.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers without a chiral shift reagent, it is a powerful tool for confirming the relative cis or trans stereochemistry of the dioxolane ring based on coupling constants and Nuclear Overhauser Effect (NOE) data.[6]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.

References

  • Aboul-Enein, H. Y., & Ali, I. (1999). Studies on stereoselective separations of the “azole” antifungal drugs ketoconazole and itraconazole using HPLC and SFC. Analusis, 27(8), 713-718. [Link]

  • Rotstein, D. M., Kertesz, D. J., Walker, K. A., & Swinney, D. C. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 35(15), 2818–2825. [Link]

  • Fanali, S., Catarcini, P., & Blaschke, G. (2000). Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography. Journal of biochemical and biophysical methods, 43(1-3), 241–250. [Link]

  • Ibrahim, W. A. W., Arsad, S. R., Maarof, H., Sanagi, M. M., & Aboul-Enein, H. Y. (2015). Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. Chirality, 27(3), 223–227. [Link]

  • Ibrahim, W. A. W., et al. (2015). Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. SciSpace. [Link]

  • Ibrahim, W. A. W., et al. (2014). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. ResearchGate. [Link]

  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

  • Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Archiv der Pharmazie. [Link]

  • International Journal of Advanced Research (2024). A COMPREHENSIVE REVIEW ON KETOCONAZOLE -AS AN ANTIFUNGLE DRUG. IJAR. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]

  • Vrzal, R., et al. (2014). Enantiospecific Effects of Ketoconazole on Aryl Hydrocarbon Receptor. PLoS ONE, 9(7), e101832. [Link]

  • Camps, P., et al. (1996). Homochiral compounds for the preparation of ketoconazole, terconazole and related antifungal drugs.
  • ResearchGate. (n.d.). Structures and antifungal activity of Ketoconazole (KTZ) and derivatives. ResearchGate. [Link]

  • Fushanshilongxin Medical Technology Co Ltd. (2021). Preparation method of ketoconazole.
  • Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. ResearchGate. [Link]

  • IJNRD. (2024). Overview on Antifungal Drug: Ketoconazole. International Journal of Novel Research and Development. [Link]

  • Camps, P., et al. (1995). Stereoselective synthesis of both enantiomers of ketoconazole from (R)- and (S)-epichlorohydrin. Tetrahedron: Asymmetry, 6(6), 1283-1294. [Link]

  • Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. ACS Publications. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

  • Elewski, B. E. (2008). Ketoconazole: a review of a workhorse antifungal molecule with a focus on new foam and gel formulations. Drugs of today (Barcelona, Spain : 1998), 44(5), 369–380. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

  • Ansari, M. H., et al. (2023). A Brief Review on Antifungal Containing Ketoconazole. International Journal of Pharmaceutical Research and Applications. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]

  • Wang, C. J., & Wu, X. Y. (2012). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. Organic letters, 14(8), 2130–2133. [Link]

  • PubChem. (n.d.). cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate. PubChem. [Link]

  • Shi, W., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. [Link]

  • Xi'an Jiaotong University. (2012). Preparation of cis-2-(2,4- dichlorophenyl)-2-([2][17][19]- triazole-1-methyl )-[17][18] dioxolane -4-Methyl methanesulfonate. Google Patents (CN101302213B).

  • IP.com. (n.d.). A Process For The Preparation Of Cis Tosylate, An Intermediate Of Ketoconazole. IP.com. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 1,3-dioxolanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ketoconazole enantiomer chemical structures. ResearchGate. [Link]

  • Mureşan-Pop, M., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(11), 13463-13481. [Link]

  • ResearchGate. (2025). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. [Link]

  • Jacobsen Group, Harvard University. (n.d.). Hydrolytic Kinetic Resolution. Jacobsen Group. [Link]

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2022). Jacobsen HKR - The best reaction in organic chemistry?. YouTube. [Link]

  • ResearchGate. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ResearchGate. [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. R Discovery. [Link]

  • Butnariu, A. T., et al. (2024). Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. Pharmaceutics, 17(1), 1. [Link]

Sources

Toxicological Profile of trans-Ketoconazole: Impurity Qualification and Stereoselective Safety Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the toxicological profile of trans-Ketoconazole, designed for researchers and drug development professionals.

Executive Summary: The "Hidden" Diastereomer

In the development of azole antifungals, stereochemistry is not merely a structural detail—it is the determinant of therapeutic index. Ketoconazole, a broad-spectrum antifungal, is clinically administered as a racemic mixture of two cis-enantiomers: (+)-(2R,4S) and (-)-(2S,4R) .[1][2]

This compound (a mixture of the (2S,4S) and (2R,4R) diastereomers) is a critical process-related impurity (EP Impurity C). While often considered pharmacologically less active against the fungal target (CYP51), its toxicological relevance lies in its residual affinity for human cytochrome P450 enzymes and nuclear receptors. This guide provides a technical analysis of this compound, focusing on its separation, off-target toxicity, and qualification within ICH Q3A/B regulatory frameworks.

Chemical Identity & Stereochemical Context

To understand the toxicity, one must first define the structural divergence. The 1,3-dioxolane ring of ketoconazole contains two chiral centers (C2 and C4).

  • Active Pharmaceutical Ingredient (API): cis-configuration (substituents at C2 and C4 are on the same side).[2]

  • Impurity of Interest: trans-configuration (substituents are on opposite sides).

Featurecis-Ketoconazole (API)This compound (Impurity)
Stereochemistry (2R,4S) / (2S,4R)(2S,4S) / (2R,4R)
Regulatory ID KetoconazoleEP Impurity C (Free base)
CAS Number 65277-42-183374-59-8
Primary Target High affinity for Fungal CYP51Lower affinity for Fungal CYP51
Key Risk Hepatotoxicity (CYP3A4 inhibition)Contributory toxicity without efficacy
Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical relationship and the origin of the trans-impurity during synthesis.

Stereochemistry Precursor Synthetic Precursor (Acetalization Step) Reaction Cyclization Reaction Precursor->Reaction Cis cis-Ketoconazole (Racemate) (2R,4S) + (2S,4R) THERAPEUTIC TARGET Reaction->Cis Major Product (Kinetic Control) Trans This compound (Racemate) (2S,4S) + (2R,4R) IMPURITY C (Toxicological Risk) Reaction->Trans Minor Product (Thermodynamic Control) Separation Purification / Crystallization Cis->Separation Trans->Separation Separation->Trans Waste/Impurity Stream FinalProduct Final API (Limits: trans < 0.5%) Separation->FinalProduct Removal of trans

Figure 1: Stereochemical pathway illustrating the divergence of the active cis-form and the trans-impurity during the acetalization synthesis step.

Toxicological Mechanisms: cis vs. trans

The toxicity of ketoconazole is largely driven by its non-selective inhibition of mammalian heme-thiolate enzymes (CYP450s). The trans-isomer shares the imidazole pharmacophore required for heme iron coordination, meaning it retains the potential for toxicity even if its antifungal efficacy is diminished.

CYP3A4 Inhibition & Drug-Drug Interactions (DDI)

Ketoconazole is a potent reversible inhibitor of CYP3A4.

  • Mechanism: The imidazole nitrogen coordinates with the heme iron of CYP3A4, preventing substrate oxidation.

  • Comparative Potency: Research indicates that cis-enantiomers are more potent inhibitors of CYP3A4 than trans-enantiomers. However, this compound acts as a contributory inhibitor . In a clinical formulation, elevated levels of trans-impurity can alter the predicted DDI profile, potentially leading to unmodeled pharmacokinetic spikes in co-administered drugs (e.g., midazolam, cyclosporine).

Endocrine Disruption (Steroidogenesis)

Ketoconazole inhibits CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B1 (11β-hydroxylase), leading to reduced cortisol and testosterone synthesis.

  • Risk: this compound has been identified as an antiandrogen and antiglucocorticoid.[] While the cis form is used therapeutically for Cushing’s syndrome due to this effect, the presence of trans-impurity in antifungal therapy adds off-target endocrine load without contributing to fungal clearance.

  • Reproductive Toxicity: GHS classification for this compound includes H360F: May damage fertility .[4] This aligns with the mechanism of testosterone suppression.

Hepatotoxicity

Mechanism: Mitochondrial dysfunction and formation of reactive metabolites (N-deacetyl ketoconazole).

  • Observation: Both isomers can undergo metabolic activation. The trans-isomer, being less tightly bound to the target enzymes, may have a different metabolic clearance profile, potentially generating reactive intermediates (N-oxides) at different rates than the cis-form.

Experimental Protocols for Profiling

To qualify the trans-impurity or study its specific toxicity, it must first be isolated or resolved from the cis-matrix.

Protocol A: Chiral Isolation via HPLC

Rationale: Standard reverse-phase HPLC cannot separate enantiomers and often fails to fully resolve diastereomers (cis vs trans) without specific mobile phase tuning. Polysaccharide-based chiral columns are required.

Materials:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

  • Detection: UV at 220 nm.

  • Flow Rate: 1.0 mL/min.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of technical grade Ketoconazole in 10 mL of Ethanol.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Elution Order:

    • Peak 1 & 2: trans-enantiomers (typically elute first or last depending on specific column aging, verify with reference standard CAS 83374-59-8).

    • Peak 3 & 4: cis-enantiomers (Active drug).

  • Collection: Fractionate the trans-peaks. Evaporate solvent under nitrogen stream < 40°C to prevent thermal degradation.

Protocol B: Comparative CYP3A4 Inhibition Assay

Rationale: To determine if the trans-impurity contributes significantly to the DDI potential of the drug substance.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrate: Testosterone (50 µM) (Specific CYP3A4 probe).

  • Test Compounds: cis-Ketoconazole (Control), this compound (Isolated from Protocol A).

  • Cofactor: NADPH regenerating system.

Step-by-Step Workflow:

  • Incubation: Mix HLM, Testosterone, and Test Compound (Concentration range 0.01 – 50 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system. Incubate for 10 minutes.

  • Termination: Add ice-cold acetonitrile containing internal standard (e.g., Cortisone).

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS monitoring 6β-hydroxytestosterone formation.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 for both cis and trans.

    • Self-Validating Check: The IC50 of cis-Ketoconazole must be < 1 µM. If > 1 µM, the system is not sensitive enough.

Visualizations: Impurity Qualification Workflow

This workflow delineates the decision logic for handling this compound impurities in drug development, adhering to ICH Q3A guidelines.

ImpurityQualification Start Analyze Batch (HPLC/Chiral) Decision1 This compound Level? Start->Decision1 BelowLimit < Reporting Threshold (0.05%) Decision1->BelowLimit BetweenLimit > Reporting but < Qualification Threshold (0.15%) Decision1->BetweenLimit AboveLimit > Qualification Threshold (> 0.15%) Decision1->AboveLimit Action1 No Action Required BelowLimit->Action1 Action2 Identify Structure (Confirm trans-isomer) BetweenLimit->Action2 ToxStudy Conduct Tox Studies 1. Genotoxicity (Ames) 2. General Tox (14-90 day) AboveLimit->ToxStudy Outcome Compare Safety Margin vs cis-Ketoconazole ToxStudy->Outcome Qualified Impurity Qualified (Acceptable) Outcome->Qualified Toxicity <= Parent Reduce Reduce via Process Change (Recrystallization) Outcome->Reduce Toxicity > Parent

Figure 2: ICH Q3A Qualification decision tree for this compound impurities in drug substances.

Summary of Key Data Points

ParameterValue / DescriptionSource
GHS Classification H360F (Fertility), H373 (Organ Damage), H410 (Aquatic)PubChem [1]
CYP3A4 IC50 cis < trans (cis is ~5x more potent)Novotná et al. [2]
AhR Activation trans-impurity induces CYP1A1 (AhR activator)Novotná et al. [2]
Detection Method CZE-ESI-MS or Chiral HPLCPérez-Ruiz et al. [3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12854713, this compound. Retrieved from [Link]

  • Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells.[5] PLoS ONE.[5] Retrieved from [Link]

  • Pérez-Ruiz, T., et al. (2006). Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry.[6] Electrophoresis.[6] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). Ketoconazole Monograph: Impurity C. (Standard Reference for Impurity Limits).

  • Grycová, A., et al. (2015). Impurities contained in ketoconazole preparations are strong activators of human AhR and inducers of CYP1A1. Toxicology Letters. Retrieved from [Link]

Sources

Methodological & Application

developing a validated analytical method for trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Validated RP-HPLC Method for trans-Ketoconazole Impurity Profiling

Executive Summary & Scientific Rationale

Ketoconazole is a synthetic imidazole antifungal agent containing two chiral centers, theoretically generating four stereoisomers. The active pharmaceutical ingredient (API) consists of the racemic cis-enantiomers [(2S,4R) and (2R,4S)]. The trans-isomers (EP Impurity C) are considered process-related impurities and degradation products that must be strictly controlled.

The Challenge: Separating the cis-active drug from the trans-impurity is chromatographically difficult due to their identical molecular weight and similar pKa values. Traditional methods often suffer from peak tailing due to the interaction of the basic imidazole ring with residual silanols on the stationary phase.

The Solution: This protocol details a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. We utilize a modern, base-deactivated C18 stationary phase combined with an ion-suppression buffer system. This approach ensures sharp peak shapes, a resolution (


) 

between diastereomers, and compliance with the updated ICH Q2(R2) guidelines for analytical procedure validation.

Method Development Strategy (The "Why")

Before execution, understanding the critical process parameters (CPPs) is essential for robustness.

  • Stationary Phase Selection: Standard silica columns cause severe tailing for Ketoconazole. We selected an End-capped Octadecylsilane (C18) column. The high carbon load protects the silica backbone, preventing secondary interactions with the basic nitrogen in the imidazole ring.

  • Mobile Phase Chemistry: Ketoconazole is a weak base. To maintain a stable non-ionized form or a controlled ionized state, pH control is vital. We utilize Ammonium Acetate (volatile, compatible with potential MS coupling) or Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent to improve peak symmetry.

  • Detection Wavelength: While

    
     is often cited near 255 nm, impurity profiling requires maximizing the signal-to-noise ratio for low-level analytes. We utilize 225 nm , balancing absorbance intensity with solvent cutoff limits.
    
Visualization: Analytical Procedure Lifecycle (ICH Q14/Q2)

MethodLifecycle ATP Analytical Target Profile (ATP) Define: trans-isomer limit < 0.5% Scouting Method Scouting Column: C18 vs Phenyl pH: 3.0 vs 6.8 ATP->Scouting Design Opt Optimization Resolution (Rs) > 2.0 Tailing Factor (T) < 1.5 Scouting->Opt Refine Valid Validation (ICH Q2 R2) Specificity, Linearity, Accuracy Opt->Valid Lock Method Monitor Routine Monitoring SST Criteria Check Valid->Monitor Transfer Monitor->Opt Change Mgmt

Figure 1: The Analytical Procedure Lifecycle aligning with ICH Q14 and Q2(R2) principles.

Experimental Protocol

Caution: Ketoconazole is hepatotoxic and a potent CYP3A4 inhibitor. Handle all standards with appropriate PPE.

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Zorbax Eclipse XDB-C18 (150 mm

4.6 mm, 5

m) or equivalent L1 packing
Column Temp 30°C

1°C
Flow Rate 1.0 mL/min
Injection Vol 10

L
Detection UV at 225 nm
Run Time 25 minutes
Reagents & Mobile Phase Preparation
  • Buffer Solution: Dissolve 3.85 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust pH to 6.8 with dilute Acetic Acid.

  • Mobile Phase A: Buffer Solution (100%)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: Methanol : Water (80:20 v/v)

Gradient Program:

  • 0.0 min: 60% A / 40% B

  • 15.0 min: 20% A / 80% B

  • 20.0 min: 20% A / 80% B

  • 20.1 min: 60% A / 40% B

  • 25.0 min: 60% A / 40% B (Re-equilibration)

Standard Preparation
  • Stock Solution (Active): Dissolve 20 mg cis-Ketoconazole Ref Std in 20 mL Diluent (1000

    
    g/mL).
    
  • Impurity Stock (trans): Dissolve 2 mg this compound (EP Impurity C) in 20 mL Diluent (100

    
    g/mL).
    
  • System Suitability Solution: Transfer 1.0 mL of Active Stock and 1.0 mL of Impurity Stock into a 10 mL flask. Dilute to volume. (Contains 100

    
    g/mL Active + 10 
    
    
    
    g/mL trans).

Validation Framework (ICH Q2(R2) Compliance)

This method is validated to demonstrate it is "fit for purpose" for quantitative impurity testing.[1]

Specificity & Selectivity

Objective: Prove the method distinguishes the trans-impurity from the cis-active and potential degradants.

  • Protocol: Inject the System Suitability Solution.

  • Acceptance Criteria:

    • Resolution (

      
      ) between cis-Ketoconazole and this compound 
      
      
      
      2.0.
    • Peak Purity (via PDA) > 99.0% for both peaks.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare this compound standards at 5 levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (e.g., 0.5%).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.[2]
    • Y-intercept bias

      
       2.0% of 100% response.[3][4]
      
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike this compound into the drug product matrix (placebo) at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Precision (Repeatability)

Objective: Verify consistency of the system.

  • Protocol: 6 replicate injections of the this compound standard at the specification limit.

  • Acceptance Criteria: % RSD

    
     5.0% (for impurity levels).
    
Visualization: Troubleshooting & Optimization Logic

OptimizationLogic Start Issue: Poor Resolution (Rs < 1.5) CheckpH Check Mobile Phase pH Is it 6.8 +/- 0.1? Start->CheckpH CheckpH->CheckpH pH Drift AdjustOrg Adjust Organic Modifier Decrease ACN by 2-5% CheckpH->AdjustOrg pH OK CheckCol Check Column Type Is it End-capped? AdjustOrg->CheckCol No Change Success Resolution Optimized Rs > 2.0 AdjustOrg->Success Improved CheckCol->Success Replace Column

Figure 2: Decision tree for optimizing resolution between cis and trans isomers.

Summary of Validation Data (Example)

Validation ParameterAcceptance CriteriaTypical ResultStatus
Specificity

(cis/trans)

2.0
2.4PASS
Linearity (trans)

0.9998PASS
LOD S/N

3:1
0.05

g/mL
PASS
LOQ S/N

10:1
0.15

g/mL
PASS
Precision (RSD)

5.0%
1.2%PASS

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole: Impurity C (this compound). 11th Edition. [Link]

  • Low, A. S., & Wangboonskul, J. (1999).[5] An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. The Analyst, 124(11), 1589–1593.[5] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12854713, this compound. [Link]

Sources

Application Note & Protocols: In Vitro Assays to Determine trans-Ketoconazole Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the in vitro evaluation of trans-Ketoconazole's bioactivity. As a potent antifungal agent and a known inhibitor of cytochrome P450 enzymes, a thorough understanding of its biological effects is critical for both research and drug development applications.[][2][3] This guide moves beyond standard protocols to offer a self-validating experimental framework, ensuring the generation of robust and reproducible data. We will delve into the primary mechanisms of action, providing step-by-step instructions for key assays, including CYP3A4 inhibition, antifungal susceptibility testing, and the assessment of its effects on steroidogenesis.

Introduction

Ketoconazole, an imidazole antifungal agent, is a well-established therapeutic compound. It functions primarily by inhibiting the cytochrome P450 14α-demethylase enzyme, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[][2] This disruption of the fungal membrane's integrity leads to the cessation of fungal growth.[]

Beyond its antifungal properties, Ketoconazole is a potent inhibitor of mammalian cytochrome P450 (CYP) enzymes, with a particularly strong effect on CYP3A4.[4][5] This inhibitory action is of significant clinical relevance, as CYP3A4 is responsible for the metabolism of a wide range of drugs.[5] The co-administration of Ketoconazole with a CYP3A4 substrate can lead to increased plasma concentrations of the latter, elevating the risk of adverse effects.[5] Furthermore, Ketoconazole's inhibitory effects extend to steroidogenic CYP enzymes, such as 17α-hydroxylase and 17,20-lyase, thereby reducing the synthesis of steroid hormones like testosterone and cortisol.[2][6][7] This property has been leveraged in the treatment of conditions such as prostate cancer and Cushing's syndrome.[6][8]

This application note provides detailed protocols for three essential in vitro assays to characterize the bioactivity of this compound:

  • CYP3A4 Inhibition Assay: To quantify the inhibitory potential of this compound on a key drug-metabolizing enzyme.

  • Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against relevant fungal strains.

  • Steroidogenesis Inhibition Assay: To assess the impact of this compound on steroid hormone production in a cellular model.

Section 1: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

The inhibition of CYP3A4 is a critical parameter in drug development to assess the potential for drug-drug interactions.[9] This protocol describes a common and robust fluorometric method for determining the inhibitory capacity of this compound.

Principle

This assay utilizes a fluorogenic substrate that is converted by CYP3A4 into a highly fluorescent product. The inhibitory effect of this compound is quantified by measuring the decrease in fluorescence in its presence.

Materials
  • Recombinant human CYP3A4 enzyme or human liver microsomes (HLMs)

  • CYP3A4 fluorescent substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[9]

  • Potassium phosphate buffer (0.1 M, pH 7.4)[4]

  • This compound (analytical grade)

  • Ketoconazole (as a positive control inhibitor)[9]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Add this compound dilutions D Add CYP3A4 enzyme/microsomes A->D B Add positive control (Ketoconazole) B->D C Add vehicle control (e.g., <1% DMSO) C->D E Pre-incubate at 37°C for 10 min D->E F Initiate reaction with NADPH regenerating system & substrate E->F G Incubate at 37°C for 15-30 min F->G H Stop reaction G->H I Read fluorescence H->I J Calculate % inhibition I->J K Determine IC50 value J->K

Caption: Workflow for the CYP3A4 in vitro inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).[9]

  • Plate Setup: To a 96-well black microplate, add the this compound dilutions. Also include wells for a vehicle control (no inhibitor) and a positive control (Ketoconazole).[9]

  • Enzyme Addition: Add the CYP3A4 enzyme or human liver microsomes to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system and the fluorescent substrate to each well.[9]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.[9]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.[9]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Quantitative Data Summary
CompoundSubstrateIC50 (µM)Ki (µM)
KetoconazoleTestosterone0.90 - 1.690.17 - 0.92
KetoconazoleMidazolam1.04 - 1.461.51 - 2.52

Table based on representative data for Ketoconazole.[9][10]

Section 2: Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle

This method involves exposing a standardized fungal inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Materials
  • Fungal strains (e.g., Candida albicans, Candida parapsilosis)

  • RPMI 1640 medium

  • This compound

  • Positive control antifungals (e.g., Ketoconazole, Itraconazole)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination A Prepare fungal inoculum (0.5 McFarland standard) C Inoculate plate with fungal suspension A->C B Prepare serial dilutions of This compound in RPMI B->C D Incubate at 35°C for 24-48 hours C->D E Visually inspect for growth or read absorbance (OD600) D->E F Determine MIC E->F

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Protocol
  • Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[11]

  • Compound Dilution: Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[11][12]

  • MIC Determination: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows significant growth inhibition.

Quantitative Data Summary
OrganismAntifungalQC MIC Range (µg/mL)
C. parapsilosis ATCC 22019Ketoconazole0.064 - 0.25
C. krusei ATCC 6258Ketoconazole0.125 - 0.5

Table based on established quality control ranges.[13]

Section 3: Steroidogenesis Inhibition Assay

The NCI-H295R cell line is a valuable in vitro model for assessing the effects of compounds on steroid hormone production as it expresses the necessary enzymes for steroidogenesis.[14][15][16]

Principle

This assay measures the production of steroid hormones, such as testosterone and estradiol, by NCI-H295R cells following exposure to this compound. A reduction in hormone levels indicates inhibition of the steroidogenesis pathway.[14]

Materials
  • NCI-H295R human adrenocortical carcinoma cell line (ATCC CRL-2128)[17]

  • Appropriate cell culture medium and supplements

  • This compound

  • Positive control (e.g., Forskolin to stimulate, Prochloraz as an inhibitor)[16]

  • 24- or 96-well cell culture plates

  • Hormone quantification kits (e.g., ELISA) or LC-MS/MS

Experimental Workflow

G cluster_culture Cell Culture & Treatment cluster_incubation Incubation & Collection cluster_analysis Hormone Quantification & Analysis A Seed NCI-H295R cells B Treat with this compound and controls A->B C Incubate for 48 hours B->C D Collect cell culture supernatant C->D E Quantify testosterone and estradiol D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Caption: Workflow for the steroidogenesis inhibition assay.

Step-by-Step Protocol
  • Cell Culture: Culture NCI-H295R cells in appropriate medium and seed them into multi-well plates.

  • Treatment: Expose the cells to serial dilutions of this compound, a vehicle control, and positive/negative controls for 48 hours.[16]

  • Supernatant Collection: After incubation, collect the cell culture medium, which contains the secreted hormones.

  • Hormone Quantification: Measure the concentrations of testosterone and estradiol in the supernatant using a validated method like ELISA or LC-MS/MS.[14]

  • Data Analysis: Calculate the percent inhibition of hormone production for each concentration relative to the vehicle control. Determine the IC50 value for the inhibition of hormone synthesis.

Quantitative Data Summary
EnzymeIC50 (µM)
CYP11A1 (P450scc)0.56
CYP17A1 (17α-hydroxylase)3.36
CYP19A1 (P450arom)0.56

Table based on representative data for Ketoconazole in rat ovary cells.[6]

References

  • National Reference Laboratory. Antifungal Susceptibility Testing Ketoconazole. [Link]

  • PMC. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells. [Link]

  • PubMed. In vitro inhibition of testosterone biosynthesis by ketoconazole. [Link]

  • Eng, C., & Lo, C. Y. (1987). Kinetic Analysis of Inhibition of Human Adrenal Steroidogenesis by Ketoconazole*. The Journal of Clinical Endocrinology & Metabolism, 65(3), 551-556. [Link]

  • Patsnap Synapse. What is the mechanism of Ketoconazole?. [Link]

  • Dr.Oracle. What is the mechanism of action (MOA) of ketoconazole?. [Link]

  • HiMedia Laboratories. Ketoconazole KT 10 mcg SD224 Composition Susceptibility Test Procedure. [Link]

  • Wikipedia. Ketoconazole. [Link]

  • BioDetection Systems. H295R assay. [Link]

  • YouTube. PHARMACOLOGY OF Ketoconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • PMC. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. [Link]

  • Feldman, D. (1983). Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes. The Journal of Clinical Investigation, 71(5), 1495-1499. [Link]

  • ResearchGate. Inhibition of CYP3A4 activity by ketoconazole (A) and hyperforin (B). [Link]

  • PubMed. Quality control guidelines for National Committee for Clinical Laboratory Standards--recommended broth macrodilution testing of ketoconazole and itraconazole. [Link]

  • Ovid. Mechanism of Inhibition of Human Testicular Steroidogenesis by Oral Ketoconazole. [Link]

  • MDPI. Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. [Link]

  • Cellosaurus. NCI-H295R (CVCL_0458). [Link]

  • PMC. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. [Link]

  • Folia Biologica. Human Adrenocortical Carcinoma (NCI-H295R) Cell Line as an In Vitro Cell Culture Model for Assessing. [Link]

  • AVESİS. Current status of antifungal susceptibility testing methods. [Link]

  • PLOS One. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. [Link]

Sources

Application Note: Stereoselective CYP3A4 Inhibition Profiling of trans-Ketoconazole

[1][2]

Executive Summary & Scientific Rationale

While Ketoconazole (racemic cis-enantiomers) is the historical "gold standard" index inhibitor for CYP3A4 in vitro, its diastereomer, ** trans-Ketoconazole** (often designated as Impurity A in pharmacopoeial monographs), presents a unique challenge in drug development.[1]

Although the commercial antifungal drug consists of the cis-2S,4R and cis-2R,4S enantiomers, the trans-isomers can occur as synthesis byproducts or degradants.[1] Regulatory guidelines (ICH Q3A/B) mandate that impurities present above specific thresholds must be qualified for biological activity.[1]

Why investigate this compound?

  • Impurity Qualification: To determine if the impurity contributes to the potent drug-drug interaction (DDI) profile of the parent drug.[1]

  • Mechanistic Insight: To elucidate how stereochemical inversion at the dioxolane ring alters the azole-heme coordination geometry within the CYP3A4 active site.

This guide provides a rigorous protocol to determine the inhibitory potency (


1

Mechanistic Principles: Stereochemistry & Heme Coordination[1][2]

The inhibition of Cytochrome P450 enzymes by azoles is primarily driven by the coordination of the imidazole nitrogen (N-3) to the heme iron (

  • ** cis-Ketoconazole:** The spatial arrangement allows optimal positioning of the imidazole ring towards the heme while the lipophilic tail occupies the substrate access channel, resulting in nanomolar inhibition (

    
     nM).
    
  • ** this compound:** The geometric inversion at the C2/C4 positions of the dioxolane ring alters the vector of the imidazole group. This steric clash often reduces binding affinity, but trans-isomers can still exhibit micromolar inhibition, acting as "weak" or "moderate" inhibitors that may confound DDI data if not accounted for.[1]

Visualization: Mechanism of Action Logic

The following diagram illustrates the decision logic for investigating stereoselective inhibition.

CYP_Inhibition_LogicStartTest Compound:This compoundMechanismMechanism:Type II Binding (Heme Coordination)Start->Mechanism imidazole N-3 bindingStereoStereochemical Impact:Dioxolane Ring GeometryMechanism->Stereo modulated byOutcome1High Affinity (nM)Potent InhibitorStereo->Outcome1 Optimal Fit (cis-like)Outcome2Low Affinity (µM)Weak/InactiveStereo->Outcome2 Steric Clash (trans)ActionRegulatory Action:Qualify Impurity SafetyOutcome1->ActionOutcome2->Action

Figure 1: Logical framework for assessing the inhibitory potential of ketoconazole stereoisomers.

Experimental Protocol: Determination in Human Liver Microsomes (HLM)

This protocol is designed to be self-validating by including the standard cis-Ketoconazole as a positive control benchmark.[2][1]

Reagents & Materials
ReagentSpecificationPurpose
Test Article This compound (Purity >98%)Target analyte (Impurity A).[2][1][3][4][5]
Reference Standard cis-Ketoconazole (Commercial USP)Positive control (

benchmark).[2][1]
Enzyme Source Pooled Human Liver Microsomes (HLM)Contains native CYP3A4 abundance (20 mg/mL protein).[1]
Probe Substrate Midazolam (2-5 µM)Specific CYP3A4 probe (1'-hydroxylation).[2][1][6]
Cofactor NADPH Regenerating SystemInitiates P450 catalytic cycle.[1]
Quench Solution Acetonitrile with Internal StandardTerminates reaction and prepares for LC-MS.
Assay Conditions (Optimized for Linearity)
  • Protein Concentration: 0.1 mg/mL (Low protein minimizes non-specific binding).[1]

  • Incubation Time: 5 minutes (Ensures initial rate conditions).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Inhibitor Range: 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM (Semi-log dilution).

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve this compound and cis-Ketoconazole in DMSO (1000x stocks).

    • Prepare serial dilutions in buffer to ensure final DMSO concentration is <0.1% in the incubation.

  • Pre-Incubation (Enzyme + Inhibitor):

    • In a 96-well plate, mix 180 µL of HLM/Buffer mix with 10 µL of Inhibitor solution.

    • Incubate at 37°C for 10 minutes . Note: This step allows for equilibrium binding and detection of any mechanism-based inactivation (MBI), though Ketoconazole is primarily a reversible inhibitor.

  • Reaction Initiation:

    • Add 10 µL of NADPH + Midazolam substrate mix.[1]

    • Final Midazolam concentration should be near its

      
       (approx. 3 µM) to allow sensitive competitive inhibition detection.[1]
      
  • Incubation:

    • Shake at 37°C for exactly 5 minutes.

  • Termination:

    • Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Midazolam-d4).[2][1]

    • Centrifuge at 4000 rpm for 20 minutes to pellet protein.

  • Analysis:

    • Inject supernatant onto LC-MS/MS monitoring the transition for 1'-hydroxymidazolam.[2][1]

Workflow Visualization

Protocol_Workflowcluster_prepPreparationcluster_rxnReaction Systemcluster_anaAnalysisStockStock Soln(DMSO)DilutionSerial Dilution(Buffer)Stock->DilutionMixMix HLM +InhibitorDilution->MixPreIncPre-Incubate10 min @ 37°CMix->PreIncStartAdd NADPH +MidazolamPreInc->StartIncubateReaction5 minStart->IncubateQuenchQuench(ACN + IS)Incubate->QuenchLCMSLC-MS/MS(1'-OH-MDZ)Quench->LCMS

Figure 2: Step-by-step experimental workflow for high-throughput inhibition screening.[2][1]

Data Analysis & Interpretation

Calculation of

Convert the LC-MS peak area ratios (Metabolite/IS) to % Activity relative to the "No Inhibitor" control.[1] Fit the data to the four-parameter logistic equation:

Calculation of (Cheng-Prusoff Correction)

Since the substrate concentration



21
Expected Results Comparison

The table below summarizes the expected variance between the commercial standard and the trans-impurity.

Parametercis-Ketoconazole (Standard)This compound (Impurity)Interpretation

(Midazolam)
0.03 – 0.08 µM> 1.0 µM (Expected)trans-isomer typically shows significantly lower potency due to steric mismatch [1].[2][1]
Hill Slope ~1.0~1.0Both bind to the heme; slope deviation may indicate cooperativity or solubility issues.[1]
Inhibition Type Potent, ReversibleWeak/ModerateIf trans

< 10 µM, it may contribute to DDI if impurity levels are high (>1%).[1]

Troubleshooting & Critical Control Points

  • Solubility Crash: this compound may have different solubility limits than the cis-form.[2][1] If the curve plateaus at 50% inhibition, check for precipitation in the well using light microscopy.

  • Non-Specific Binding: Ketoconazole is highly lipophilic (LogP ~4.3).[1] Use glass-coated plates or low-binding polypropylene to prevent loss of inhibitor.[2][1]

  • Substrate Depletion: Ensure <10% substrate turnover in the control wells. Higher turnover invalidates the Michaelis-Menten assumptions used for

    
     calculation.[2][1]
    

References

  • Novotná, A. et al. (2014).[1] "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells." PLOS ONE. 9(10): e111286.[1][7] Available at: [Link][2][1][7]

  • Greenblatt, D.J. et al. (2011).[1] "Mechanism of cytochrome P450-3A inhibition by ketoconazole." Journal of Pharmacy and Pharmacology. 63(2): 214-221.[2][1] Available at: [Link]

  • PubChem. (n.d.).[1] "this compound (Compound)."[2][1][3][4] National Library of Medicine.[1] Available at: [Link][2][1]

  • FDA. (2020).[1] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1][8][9][10][11][12] Available at: [Link][2][1]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Ketoconazole Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Chiral Method Development & Troubleshooting for Ketoconazole Last Updated: February 27, 2026

Executive Summary

Ketoconazole is an imidazole antifungal agent containing two chiral centers, theoretically allowing for four stereoisomers. However, the pharmaceutical active ingredient exists as a racemic mixture of the two cis-enantiomers: (+)-(2R,4S) and (-)-(2S,4R) . The trans-isomers are considered impurities.

Optimizing this separation requires navigating a specific set of challenges: the molecule's basicity (pKa ~6.5 and ~2.9), which causes severe peak tailing on silica-based columns, and the structural similarity of the enantiomers, which demands high-selectivity polysaccharide stationary phases.

This guide moves beyond standard protocols to address the why and how of achieving baseline resolution (


) with robust peak shape.

Module 1: Method Development Protocol

The "Golden Standard" Screening Workflow

Do not rely on trial and error. Use this systematic screening approach to identify the optimal stationary and mobile phase combination.

Primary Column Selection:

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1)

Rationale: These coated polysaccharide phases offer the highest probability of success for imidazole derivatives due to their ability to form hydrogen bonds and inclusion complexes with the analyte [1].

Mobile Phase Screening Matrix:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Base Solvent n-Hexane or HeptaneAcetonitrile (ACN)
Modifier Ethanol or Isopropanol (10–40%)Methanol or Ethanol (100%)
Basic Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min0.5 – 1.0 mL/min
Temp 25°C25°C

Critical Note: Ketoconazole is a basic drug. You must use a basic additive (DEA or TEA) to suppress the ionization of residual silanols on the silica support. Failure to do so will result in irreversible peak tailing [2].

Visualization: Method Development Logic

MethodDevelopment Start Start: Ketoconazole Racemate ColSelect Select Columns: 1. Amylose-based (AD-H) 2. Cellulose-based (OD-H) Start->ColSelect ScreenNP Screen Normal Phase: Hexane/EtOH/DEA (80:20:0.1) ColSelect->ScreenNP CheckRes Check Resolution (Rs) ScreenNP->CheckRes Success Rs > 1.5 Proceed to Validation CheckRes->Success Yes Fail Rs < 1.5 or Tailing CheckRes->Fail No Optimize Optimization Loop: 1. Switch Alcohol (IPA <-> EtOH) 2. Lower Temp (to 10-15°C) 3. Increase Additive (0.5%) Fail->Optimize Partial Sep SwitchMode Switch to Polar Organic Mode: 100% ACN + 0.1% DEA Fail->SwitchMode No Sep Optimize->CheckRes SwitchMode->CheckRes

Figure 1: Systematic screening workflow for Ketoconazole chiral separation. Note the critical decision points based on resolution (


).

Module 2: Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely (Asymmetry > 2.0). What is wrong?"

Diagnosis: Secondary Silanol Interactions.[1] Ketoconazole contains an imidazole ring and a piperazine ring, making it a Lewis base. The silica support of your chiral column has residual silanol groups (Si-OH) that are acidic.[1]

  • Mechanism: The basic nitrogen on ketoconazole interacts ionically with the acidic silanols, causing the analyte to "drag" through the column rather than partition cleanly.

The Fix:

  • Check Additive: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Increase Concentration: If 0.1% is insufficient, increase to 0.2% or 0.5% .

  • Column Age: Older columns lose their end-capping. If the column is old, the silica surface may be exposed. Try a new column.

Issue 2: "I see separation, but the resolution is poor (Rs ~ 0.8). How do I improve it?"

Diagnosis: Insufficient Selectivity or Low Efficiency.

The Fix:

  • Switch Alcohol Modifier: For Amylose columns (AD-H), Ethanol often provides better selectivity for ketoconazole than Isopropanol (IPA) due to steric fitting in the chiral grooves [3].

  • Lower the Temperature: Chiral recognition is an enthalpy-driven process. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) typically increases the separation factor (

    
    ) by "freezing" the stationary phase into a more rigid conformation, enhancing chiral discrimination.
    
  • Reduce Flow Rate: Lowering flow to 0.5 mL/min improves efficiency (

    
    ), which directly improves resolution.
    
Issue 3: "The retention times are shifting between runs."

Diagnosis: Mobile Phase Evaporation or Equilibration Issues.

The Fix:

  • Volatile Solvents: In Normal Phase (Hexane/Ethanol), evaporation changes the ratio, increasing the alcohol % effectively (as Hexane evaporates faster), which shortens retention. Cap solvent bottles tightly or use an online mixing system (if accurate).

  • Water Contamination: Normal phase silica is highly sensitive to moisture. Ensure solvents are "HPLC Grade" and dry. Even trace water from the air can deactivate the stationary phase.

Issue 4: "I see a small third and fourth peak. Are these ghosts?"

Diagnosis: Trans-isomer Impurities. Commercial ketoconazole is the cis-racemate. However, degradation or synthetic byproducts can lead to trans-isomers.

  • Action: Do not ignore them. Ensure your method resolves the cis-enantiomers from the trans-impurities. The trans-isomers usually possess different pharmacological profiles and must be quantified.

Module 3: Advanced Optimization Logic

Troubleshooting Logic Tree

Use this decision tree to diagnose specific chromatogram errors.

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Broad Broad Peaks Problem->Broad NoRes No Resolution Problem->NoRes AddBase Add 0.1% DEA/TEA Tailing->AddBase Solubility Sample Solvent Mismatch? Dissolve in Mobile Phase Broad->Solubility Temp Lower Temp to 15°C NoRes->Temp CheckCol Check Column History (Avoid RP use previously) AddBase->CheckCol Flow Reduce Flow Rate Solubility->Flow Modifier Switch Modifier (IPA <-> EtOH) Temp->Modifier

Figure 2: Diagnostic logic tree for correcting common chromatographic defects in ketoconazole analysis.

Comparative Data: Modifier Effects

The choice of organic modifier drastically affects resolution on Amylose-based columns (e.g., Chiralpak AD).[2]

Modifier (in Hexane)Resolution (

)
Retention Factor (

)
Notes
Isopropanol (IPA) ~ 1.2 - 1.8HighGood solubility, but broader peaks.
Ethanol (EtOH) ~ 2.5 - 4.0 MediumRecommended. Sharper peaks, higher selectivity [3].
Methanol (MeOH) < 1.0LowOften insufficient for NP; better for Polar Organic mode.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and other polymers. Chemical Society Reviews, 37(12), 2593-2608.

  • Arneja, S., et al. (2013). Validated LC Method for the Determination of Ketoconazole in Pharmaceutical Formulations.[3][4] Journal of Chromatographic Science. (Demonstrates the necessity of amine additives for basic drugs).

  • Bernal, J., et al. (2000). Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography. Journal of Biochemical and Biophysical Methods, 43(1-3), 241-250.[5] (Highlights the superior resolution of Ethanol over IPA for this specific molecule).

  • FDA/ICH Guidelines. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

Sources

Technical Support Center: Resolving trans-Ketoconazole Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically designed for analytical scientists and drug development professionals troubleshooting peak asymmetry and tailing issues when analyzing trans-Ketoconazole (and related imidazole antifungals) via Reversed-Phase Liquid Chromatography (RP-HPLC).

Diagnostic Workflow

TroubleshootingWorkflow Start Symptom: this compound Peak Tailing (Tf > 1.5) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Adjust pH to 2.5 - 3.0 (Protonates Silanols) CheckpH->AdjustpH No CheckTEA Are Amine Modifiers Present? CheckpH->CheckTEA Yes AdjustpH->CheckTEA Unresolved Success Resolution Achieved Symmetrical Peak AdjustpH->Success Resolved AddTEA Add 10-20 mM TEA (Blocks Silanol Sites) CheckTEA->AddTEA No CheckCol Is Column Type B Silica? CheckTEA->CheckCol Yes AddTEA->CheckCol Unresolved AddTEA->Success Resolved ChangeCol Switch to End-Capped Type B C18 Phase CheckCol->ChangeCol No IonPair Implement Ion-Pairing (8 mM SDS at pH 5.5) CheckCol->IonPair Yes ChangeCol->Success IonPair->Success

Decision tree for troubleshooting this compound peak tailing in RP-HPLC.

Mechanistic FAQs: Causality & Theory

Q1: Why does this compound exhibit severe peak tailing on standard reversed-phase (RP) columns? A1: Ketoconazole is a bulky, highly lipophilic molecule (log P ~ 3.8)[1] containing basic imidazole and piperazine nitrogen atoms. In standard RP-HPLC, the stationary phase (e.g., C18) is bonded to a silica support. Traditional "Type A" silica contains trace metal impurities that activate residual silanol groups (-SiOH), making them highly acidic[2]. At mid-range pH, these silanols ionize into negatively charged silanates (-SiO⁻). The protonated basic nitrogens of this compound undergo strong secondary ion-exchange interactions with these exposed silanols[3],[4]. Because this secondary retention mechanism is slower and has a lower capacity than the primary hydrophobic partitioning, the analyte desorbs unevenly, manifesting as an asymmetric "tail" on the chromatogram[3].

Q2: How can I optimize the mobile phase buffer and pH to suppress these secondary interactions? A2: The primary line of defense is mobile phase pH control. You have two main strategies based on the pKa of the silanols and the analyte:

  • Low pH Strategy (pH ≤ 3.0): By lowering the pH below 3.0 using buffers like potassium phosphate, you suppress the ionization of the acidic silanols, forcing them into their neutral (-SiOH) state[3],[4]. This effectively eliminates the ion-exchange sites.

  • Amine Modifiers (Silanol Suppressors): If low pH is insufficient, add a competing base like Triethylamine (TEA) at 5-20 mM[2],[3]. TEA is a small, strong base that associates with the anionic silanol groups, effectively "masking" them and reducing their availability to interact with the bulky ketoconazole molecules[2],[5].

Q3: What stationary phase characteristics are critical for basic compounds like this compound? A3: If mobile phase adjustments fail, the column chemistry must be addressed. Switch from older Type A silica to modern "Type B" silica columns. Type B silica is ultra-pure and metal-free, which significantly reduces the acidity and activity of free silanols[3],[4]. Furthermore, ensure the column is exhaustively "end-capped"—a process where residual silanols are reacted with small silanes to physically block access to these interaction sites[2],[4].

Q4: I've optimized the pH and column, but tailing persists. Are there alternative chromatographic modes? A4: Yes. For highly lipophilic bases, Ion-Pairing Chromatography (IPC) is highly effective. By adding an anionic ion-pairing reagent like Sodium Dodecyl Sulfate (SDS) at 8 mM (pH 5.5) to the mobile phase, the negatively charged SDS binds to the protonated ketoconazole[6],[7]. This forms a neutral, highly hydrophobic ion-pair complex that partitions cleanly into the stationary phase, completely bypassing the silanol interaction and yielding sharp, symmetrical peaks[6]. Alternatively, Aqueous Normal Phase (ANP) chromatography can be used as an orthogonal method to retain hydrophobic compounds without relying on silanol-heavy mechanisms[1].

Quantitative Impact Analysis

The table below summarizes the expected impact of various troubleshooting interventions on the peak symmetry of this compound.

InterventionMechanism of ActionExpected Tailing Factor (USP

)
Standard C18 (Type A), pH 6.0 Strong ion-exchange with ionized silanols> 2.0 (Fails USP criteria)
Standard C18, pH 2.5 Suppresses silanol ionization1.5 - 1.8
Standard C18, pH 6.0 + 20 mM TEA TEA competitively blocks active silanols1.2 - 1.4
Type B Silica C18, pH 2.5 + TEA Combined suppression and physical blocking< 1.1 (Optimal Symmetry)
Ion-Pairing (8 mM SDS, pH 5.5) Forms neutral complex, bypassing silanols< 1.1

Self-Validating Experimental Protocol

To systematically resolve this compound tailing, follow this self-validating methodology to prepare a TEA-modified, low-pH mobile phase.

Phase 1: Buffer Preparation (TEA-Modified, Low pH)
  • Buffer Capacity: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1.0 L of HPLC-grade water to create a 20 mM buffer.
    
    • Causality: Adequate buffer capacity (0.05 to 0.20 M) is required to maintain the local pH at the stationary phase surface during the injection of the basic sample[4].

  • Silanol Masking: Add 2.8 mL of Triethylamine (TEA) to achieve a ~20 mM concentration[3].

  • pH Adjustment: Adjust the pH to 2.5 ± 0.1 using concentrated Phosphoric Acid (

    
    ) dropwise while stirring.
    
    • Self-Validation Check: Always measure and adjust the pH after the addition of TEA. TEA is a strong base and will drastically shift the pH upward; adjusting beforehand invalidates the buffer capacity and leaves silanols ionized.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

Phase 2: System Equilibration & Validation
  • Column Selection: Install a highly end-capped, Type B silica C18 column (e.g., 150 x 4.6 mm, 5 µm)[3].

  • Equilibration: Flush the column with the mobile phase (e.g., 50:50 Buffer:Acetonitrile) at 1.0 mL/min.

    • Self-Validation Check: Monitor the UV baseline at 225 nm[8]. A stable baseline and consistent system pressure for at least 20 column volumes indicate complete equilibration of the TEA modifier with the silica surface.

Phase 3: System Suitability Testing
  • Injection: Inject 10 µL of a 0.1 mg/mL this compound standard[8].

  • Evaluation: Calculate the USP Tailing Factor (

    
    ).
    
    • Validation: The system is validated for sample analysis only if

      
       (ideally 
      
      
      
      ) and the theoretical plate count (N) is
      
      
      [8],[7].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex".[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Phenomenex". [Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC".[Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?". [Link]

  • ACE News. "HPLC Columns. Inside This Issue. COLUMN TROUBLESHOOTING newsletter".[Link]

  • SciELO. "Ion-pairing liquid chromatographic method determination of ketoconazole and stress degradation in pharmaceutical formulations with fluorescence detection". [Link]

  • MicroSolv Technology Corporation. "Ketoconazole Analyzed with HPLC - AppNote".[Link]

  • TrungTamThuoc. "Ketoconazole usp 2025".[Link]

  • SciELO. "Ion-pairing liquid chromatographic method determination of ketoconazole and stress degradation in pharmaceutical formulations wi". [Link]

Sources

improving the resolution between cis and trans-Ketoconazole peaks

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KETO-ISO-RES-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Resolution (


) between cis- and trans-Ketoconazole

Executive Summary & Triage

User Issue: Difficulty achieving baseline resolution (


) between the active pharmaceutical ingredient (cis-Ketoconazole) and its diastereomeric impurity (this compound), often accompanied by peak tailing.

Root Cause Analysis: Ketoconazole possesses two chiral centers (at the dioxolane ring), leading to cis and trans diastereomers. The commercial drug is the cis-racemate. The separation challenge is twofold:

  • Structural Similarity: cis and trans forms differ only in spatial arrangement, requiring high shape selectivity.

  • Silanol Interactions: The imidazole ring (pKa ~6.5) acts as a Lewis base, interacting strongly with residual silanols on silica columns, causing tailing that masks the trans impurity peak.

Standardized High-Resolution Protocol

The following method is derived from USP and validated literature standards, optimized for diastereomeric selectivity.

Method Parameters
ParameterSpecificationCritical Note
Column C18 (L1) end-capped, base-deactivated. Rec: Zorbax SB-C18 or equiv. (150 x 4.6 mm, 3-5 µm)High carbon load increases shape selectivity.
Mobile Phase A 3.4 g/L Tetrabutylammonium hydrogen sulfate (TBAH) in WaterTBAH acts as a silanol blocker and ion-pairing agent.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for this analyte.
Isocratic Ratio 50% A / 50% BAdjust ±5% to optimize retention (

).
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 225 nmMax absorbance for the dioxolane/phenyl system.
Temperature Ambient (25°C)Higher temps may reduce resolution between isomers.

Pro-Tip: If TBAH is unavailable, a buffer of 0.1% Diethylamine (DEA) adjusted to pH 6.8 is a viable alternative to suppress silanol activity [1].

The "Why" Behind the Method (Mechanistic Insight)

To troubleshoot effectively, you must understand the underlying chemistry.

A. The Silanol Trap (Peak Tailing)

Ketoconazole is a weak base.[1] At neutral pH, the imidazole nitrogen has a lone pair that hydrogen bonds with acidic silanols on the column backbone.

  • The Fix: We use TBAH or DEA . These are "sacrificial bases." They are sterically smaller or more charged than Ketoconazole, preferentially binding to the silanols and "capping" them, allowing the drug to elute with a Gaussian shape [2].

B. Diastereomeric Selectivity (Resolution)

Separating cis from trans is not a chiral separation (which requires a chiral column); it is a geometric separation.

  • The Fix: A C18 stationary phase separates based on hydrophobicity and shape. The cis isomer has a "bent" conformation compared to the trans isomer, resulting in different interaction energies with the C18 chains.

Troubleshooting Workflow (Interactive Guide)

Scenario A: "My Resolution is < 1.5"

Q: I can see the trans-isomer shoulder, but it's merging with the main peak. A: This is usually a selectivity issue.

  • Lower the Organic Modifier: Change ACN concentration from 50% to 45%. This increases retention time (

    
    ), giving the column more time to differentiate the shapes.
    
  • Check Temperature: If running >30°C, cool to 20-25°C. Lower temperatures enhance steric selectivity.

Scenario B: "Severe Peak Tailing (Tailing Factor > 2.0)"

Q: The main peak tails so badly it obscures the impurity. A: The silanol blocking is failing.

  • Fresh Buffer: TBAH degrades. Prepare fresh mobile phase daily.

  • Increase Modifier: Increase TBAH concentration to 5.0 g/L or add 0.1% DEA.

  • Column Health: Your column's end-capping may be hydrolyzed. Try a new "Base Deactivated" (BDS) column.

Scenario C: "Retention Time Drift"

Q: The peaks are moving earlier with every injection. A: This indicates column fouling or pH instability.

  • Equilibration: This method requires long equilibration (at least 30-45 mins) due to the ion-pairing reagent (TBAH) coating the stationary phase.

  • Guard Column: Ketoconazole samples often contain oily excipients (if extracting from creams/shampoos). Ensure a guard column is installed.

Visual Logic Maps

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing resolution and tailing issues in Ketoconazole analysis.

Troubleshooting_Logic Start Start: Evaluate Chromatogram Check_Rs Is Resolution (Rs) > 1.5? Start->Check_Rs Pass Method Validated Check_Rs->Pass Yes Fail_Rs Analyze Peak Shape Check_Rs->Fail_Rs No Tailing Is Tailing Factor > 1.5? Fail_Rs->Tailing Fix_Tailing Silanol Interaction Issue Tailing->Fix_Tailing Yes (Asymmetric) Fix_Selectivity Selectivity Issue Tailing->Fix_Selectivity No (Symmetric but Merged) Action_T1 Add/Increase TBAH or DEA Fix_Tailing->Action_T1 Action_T2 Replace Column (High Carbon Load) Fix_Tailing->Action_T2 Action_S1 Decrease % ACN (Increase k') Fix_Selectivity->Action_S1 Action_S2 Lower Temperature (20-25°C) Fix_Selectivity->Action_S2

Diagram 2: Separation Mechanism

Caption: Schematic of Competitive Binding involved in Ketoconazole separation.

Mechanism cluster_0 Stationary Phase Surface Silanol Silanol Group (Acidic) Keto Ketoconazole (Basic) Silanol->Keto Unwanted H-Bond (Causes Tailing) TBAH TBAH (Blocker) Silanol->TBAH Ionic Blockade (Prevents Tailing) C18 C18 Ligand (Hydrophobic) C18->Keto Hydrophobic Interaction (Separates Isomers)

References

  • Low, A. S., & Wangboonskul, J. (1999).[2] An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations.[3][4] The Analyst, 124(11), 1589–1593.[2]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?

  • United States Pharmacopeia (USP). USP Monograph: Ketoconazole.[5][6][7][8]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

Sources

challenges in the stereoselective synthesis of trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working on azole antifungals. It addresses the specific, often counter-intuitive challenge of synthesizing and isolating the trans-isomer of Ketoconazole—a compound typically regarded as an impurity but essential for toxicity profiling, analytical standard generation, and structure-activity relationship (SAR) studies.

Topic: Stereoselective Synthesis & Isolation of trans-Ketoconazole Ticket ID: KETO-ISO-TRANS-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The "Trans" Paradox

Welcome to the Azole Support Hub. If you are reading this, you are likely facing a common frustration: standard literature methods for Ketoconazole are optimized to minimize the trans-isomer, as the cis-form (racemic 2S,4R / 2R,4S) is the active pharmaceutical ingredient (API).

Synthesizing the trans-isomer requires you to work against the thermodynamic preferences of the 1,3-dioxolane ring formation. This guide reverses standard protocols to help you enrich, isolate, and characterize the trans-isomer (2S,4S / 2R,4R).

Module 1: The Ketalization Checkpoint

Core Issue: The reaction between 2,4-dichloroacetophenone and glycerol naturally favors the cis-dioxolane due to thermodynamic stability.

Mechanism & Stereochemistry

The formation of the 1,3-dioxolane ring creates two chiral centers (C2 and C4).[1]

  • Cis-Isomer (Thermodynamic): The bulky 2,4-dichlorophenyl group at C2 and the hydroxymethyl group at C4 adopt a pseudo-equatorial conformation to minimize steric strain.

  • Trans-Isomer (Kinetic/Impurity): One substituent is forced into a pseudo-axial position, creating higher energy and lower stability.

Troubleshooting Guide: Maximizing the Trans Fraction
User Question Root Cause Analysis Corrective Action
"I am following the standard Heeres et al. protocol, but my trans yield is <10%."Thermodynamic Control: Long reflux times with acid catalysts (p-TsOH) allow the ring to equilibrate to the more stable cis form.Switch to Kinetic Control: 1. Reduce reaction temperature (use Benzene instead of Toluene/Xylene if safety permits, or vacuum reflux).2. Stop early. Do not run to full conversion. The trans isomer forms faster but equilibrates to cis over time.
"The reaction mixture turned black/tarry."Polymerization: Glycerol is polymerizing under harsh acidic conditions before reacting with the ketone.Protocol Adjustment: Use 1,2-dihydroxy-3-chloropropane or epichlorohydrin instead of glycerol. These precursors are more stable and allow for cleaner ring closure.
"Can I use a chiral catalyst to force trans formation?"Unlikely Success: The stereocenter at C2 is formed non-selectively relative to C4 during the acetalization.Strategy Shift: Do not attempt direct asymmetric synthesis. Focus on non-selective synthesis followed by selective precipitation (see Module 2).

Module 2: Purification & Isolation (The "Mother Liquor" Strategy)

Core Directive: In standard Ketoconazole manufacturing, the cis-isomer is crystallized out, and the filtrate is discarded. For trans-synthesis, the filtrate is your product.

Workflow Visualization: The Inversion Protocol

The following diagram illustrates how to recover the trans-isomer from a standard batch process.

G Start Input: 2,4-Dichloroacetophenone + Glycerol/Epichlorohydrin Reaction Acid Catalyzed Ketalization (p-TsOH, Toluene, Reflux) Start->Reaction Dehydration (-H2O) Crude Crude Mixture (~60:40 Cis/Trans) Reaction->Crude Esterification Esterification Step (Benzoyl Chloride) Crude->Esterification Derivatization for Separation Cryst Crystallization (Solvent: Ethanol or IPA) Esterification->Cryst Precipitate Precipitate (Solid) CIS-Isomer (Discard/Save for API) Cryst->Precipitate Thermodynamic Product Filtrate Mother Liquor (Liquid) Enriched TRANS-Isomer Cryst->Filtrate Target (Kinetic Product) Chrom Flash Chromatography (Silica Gel) Filtrate->Chrom Solvent Evaporation Final Pure Trans-Intermediate Chrom->Final Elution: Hexane/EtOAc

Caption: Separation workflow emphasizing the recovery of the trans-isomer from the mother liquor (filtrate) after the cis-isomer is removed via crystallization.

Detailed Isolation Protocol
  • Derivatization: Do not attempt to separate the free alcohols. Convert the crude glycerol-ketal mixture to the benzoate ester using benzoyl chloride and pyridine. The steric bulk of the benzoate group amplifies the solubility difference between cis and trans.

  • Crystallization (The Purge): Dissolve the benzoate mixture in hot Ethanol (EtOH). Cool slowly to 0°C.

    • The cis-benzoate will crystallize as white needles.

    • Action: Filter off the solid. Keep the liquid filtrate.

  • Chromatography (The Polish):

    • Concentrate the filtrate. It is now heavily enriched (~80%) in the trans-isomer.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Observation: The trans-isomer typically elutes after the cis-isomer (verify with TLC; trans is more polar due to the axial oxygen orientation).

Module 3: Analytical Verification

Core Issue: Cis and trans isomers have identical mass (m/z). You cannot rely on LC-MS alone without chromatographic resolution.

FAQ: How do I know I have the trans isomer?

Q: Can I distinguish them by NMR? A: Yes. The coupling constants of the protons on the dioxolane ring are diagnostic.

  • Cis-Isomer: The protons at C4 and C5 often show a complex multiplets pattern, but key NOE (Nuclear Overhauser Effect) signals will be observed between the C2-phenyl group and the C4-substituent protons (since they are on the same side).

  • Trans-Isomer: Lack of NOE between C2-phenyl and C4-substituent.

Q: What is the best HPLC method for purity check? A: Standard C18 columns struggle to separate these diastereomers. You require a method that exploits their 3D shape difference.

Recommended HPLC Conditions:

Parameter Setting
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm

| Expected Result | Trans isomer usually elutes before cis on polysaccharide chiral columns due to inclusion complex dynamics. |

Module 4: Downstream Synthesis (N-Alkylation)

Warning: If you carry the trans-intermediate forward to the final Ketoconazole structure, the reactivity of the mesylate intermediate changes.

The Mesylation Step: When converting the trans-alcohol to the mesylate (using methanesulfonyl chloride), the reaction rate is slower than the cis isomer.

  • Reason: The pseudo-axial position of the hydroxymethyl group in the trans isomer experiences 1,3-diaxial interactions, making the hydroxyl oxygen less nucleophilic.

  • Adjustment: Increase reaction time by 2-4 hours and ensure anhydrous conditions to prevent competitive hydrolysis.

References

  • Heeres, J., et al. (1979).[1][2] Antimycotic imidazoles.[1][3][4] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005.

  • Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry, 35(15), 2818–2825.

  • Arroyo, J. P., et al. (2006). Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry. Electrophoresis, 27(12), 2376-2383.

  • ChemicalBook. (n.d.). Ketoconazole Synthesis and Impurity Profiling.

Sources

Technical Support Center: trans-Ketoconazole Degradation & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Characterization of trans-Ketoconazole (EP Impurity C) and its Degradation Products Audience: Analytical Chemists, Formulation Scientists, and QC Managers Version: 2.1 (Current)

Executive Summary

This technical guide addresses the specific challenges associated with This compound , a diastereomeric impurity (EP Impurity C) of the antifungal agent ketoconazole. Unlike the active cis-isomer, the trans-isomer represents a critical quality attribute (CQA) that must be monitored.

This guide moves beyond standard pharmacopeial testing to address stress-testing anomalies , specifically the "doublet" peaks observed in forced degradation studies where trans-isomers degrade via parallel pathways to the active pharmaceutical ingredient (API).

Module 1: Chromatographic Separation
Issue: "I cannot resolve this compound from the cis-API or its degradation products."

Diagnosis: The cis and trans isomers are diastereomers with identical molecular weights (m/z 531.4) and similar pKa values. Standard C18 methods often result in co-elution or "shoulder" peaks, particularly when degradation products (like N-oxides) are present.

Technical Insight: Separation relies heavily on the geometry of the dioxolane ring . The cis-configuration (API) is more compact, while the trans-configuration is more legally extended. To maximize resolution (


), you must exploit the steric selectivity of the stationary phase and the ionization state of the imidazole ring (pKa ~6.5).

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Column Selection High-Carbon Load C18 (e.g., Inertsil ODS-3V, Zorbax SB-Aq) or Phenyl-Hexyl High carbon load increases steric interaction with the dioxolane ring. Phenyl phases offer

-

interactions with the dichlorophenyl group, enhancing diastereomeric selectivity.
Mobile Phase pH pH 6.8 - 7.5 (Ammonium Acetate/Phosphate)At neutral pH, the imidazole ring is uncharged, increasing hydrophobicity and retention, which accentuates the structural differences between isomers [1].
Organic Modifier Methanol over AcetonitrileMethanol is a protic solvent that engages in hydrogen bonding with the ether oxygens, often providing better selectivity for oxygenated isomers than aprotic acetonitrile.
Buffer Additive Diethylamine (0.1%) (Optional)If peak tailing occurs, DEA masks silanol groups that interact with the basic imidazole nitrogen [2].

Visual Workflow: Method Development Decision Tree

SeparationStrategy Start Start: Poor Resolution (cis vs. trans) CheckPH Is Mobile Phase pH > 6.0? Start->CheckPH AdjustPH Adjust pH to 6.8 (Neutralize Imidazole) CheckPH->AdjustPH No CheckCol Column Type? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to High Carbon Load (ODS-3V) or Phenyl-Hexyl CheckCol->SwitchCol Standard C18 CheckTail Peak Tailing > 1.5? CheckCol->CheckTail High Load C18 SwitchCol->CheckTail AddDEA Add 0.1% Diethylamine or use Base-Deactivated Silica CheckTail->AddDEA Yes Success Resolution (Rs) > 2.0 CheckTail->Success No AddDEA->Success

Figure 1: Decision matrix for optimizing resolution between ketoconazole diastereomers.

Module 2: Mass Spectrometry Characterization
Issue: "I see isobaric peaks in my stress samples. How do I distinguish trans-degradants from cis-degradants?"

Diagnosis: In forced degradation (particularly hydrolysis), both cis and trans ketoconazole lose the acetyl group.

  • Parent: m/z 531.4[1][2]

  • Degradant: m/z 489.1 (Deacetylated)

You will likely see two peaks at m/z 489.1. One is cis-deacetyl-ketoconazole (EP Impurity D), and the other is trans-deacetyl-ketoconazole. MS alone cannot distinguish them; you must rely on retention time relative to the parent .

Key Identification Table (ESI+ Mode):

CompoundIdentitym/z (M+H)+Key Fragment Ions (MS/MS)Mechanism
Parent (cis) Ketoconazole531.4489, 255, 82N/A
Impurity C This compound531.4489, 255, 82Epimerization
Degradant 1 Deacetyl-ketoconazole489.1255, 136, 82Hydrolysis (Loss of -COCH3)
Degradant 2 Ketoconazole N-oxide547.4531, 489Oxidation (+16 Da)

Critical MS/MS Insight: The fragmentation pathway is dominated by the cleavage of the dioxolane ring and the piperazine ring.

  • m/z 255: Characteristic fragment containing the imidazole and dioxolane ring [3].

  • m/z 82: Imidazole ring fragment.[3]

  • Differentiation: The trans-deacetylated product usually elutes after the cis-deacetylated product on reverse-phase columns due to the extended geometry, mirroring the parent separation.

Module 3: Degradation Pathways & Mechanisms
Issue: "Are the degradation products of this compound different from the API?"

Answer: Chemically, no. The functional groups susceptible to degradation (acetamide, imidazole, piperazine) are identical. However, the kinetics and chromatographic profile differ.

The "Parallel Pathway" Phenomenon: When you stress a sample containing trace trans-impurity, you initiate two parallel degradation cascades.

  • Hydrolysis (Acid/Base):

    • cis-Ketoconazole

      
      cis-Deacetyl Ketoconazole (Major)
      
    • This compound

      
      trans-Deacetyl Ketoconazole (Minor, often mistaken for a new impurity)
      
  • Epimerization (Base/Heat):

    • cis-Ketoconazole

      
      this compound
      
    • Note: Basic conditions promote both hydrolysis and epimerization.

Pathway Diagram:

DegradationPathways Cis cis-Ketoconazole (API) m/z 531 Trans This compound (Impurity C) m/z 531 Cis->Trans Epimerization (Base/Heat) CisDA cis-Deacetyl (Impurity D) m/z 489 Cis->CisDA Hydrolysis (Acid/Base) Nox N-Oxides (cis/trans mixture) m/z 547 Cis->Nox Oxidation (H2O2) TransDA trans-Deacetyl (Unknown Impurity) m/z 489 Trans->TransDA Hydrolysis (Acid/Base) Trans->Nox Oxidation

Figure 2: Parallel degradation pathways showing the formation of diastereomeric degradants.

Module 4: Validated Stress Testing Protocol

Objective: To generate and identify trans-specific degradation products for method validation (specificity).

Reagents:

  • 1.0 N HCl

  • 1.0 N NaOH

  • 30%

    
    
    
  • HPLC Mobile Phase (as optimized in Module 1)

Step-by-Step Procedure:

  • Preparation of Stock: Prepare a 1.0 mg/mL solution of Ketoconazole API (spiked with 1% this compound if available, or use API known to contain trace trans).

  • Acid Hydrolysis (Target: Deacetylation):

    • Mix 5 mL Stock + 5 mL 1.0 N HCl.

    • Heat at 80°C for 2 hours.

    • Expected Result: Major peak at m/z 489 (cis-deacetyl). Look for a small peak eluting slightly later with m/z 489—this is the trans-deacetyl degradant.

  • Base Hydrolysis (Target: Epimerization + Deacetylation):

    • Mix 5 mL Stock + 5 mL 1.0 N NaOH.

    • Heat at 60°C for 4 hours.

    • Expected Result: Increase in this compound (Impurity C) peak [4]. Subsequent formation of trans-deacetyl degradant.

  • Oxidation:

    • Mix 5 mL Stock + 2 mL 30%

      
      .
      
    • Ambient temperature for 24 hours.

    • Expected Result: Formation of N-oxides (m/z 547). Note: N-oxides often elute before the parent peak.

References
  • Arasto Pharmaceutical Chemicals. (2025). Ketoconazole API & Impurity Profile Data. Retrieved from

  • Low, A. S., & Wangboonskul, J. (2003). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations.[2][4][5] The Analyst, 128, 796-799. Retrieved from

  • Fitch, W. L., et al. (2009).[6] Revisiting the Metabolism of Ketoconazole Using Accurate Mass. Drug Metabolism Letters, 3(3).[6] Retrieved from

  • USP. (2025). Methods for the Analysis of Ketoconazole Foam - Emerging Standards. Retrieved from

  • PubChem. (2025).[3] Ketoconazole Compound Summary. Retrieved from

Sources

Validation & Comparative

Validation of a High-Resolution UHPLC Method for trans-Ketoconazole Impurity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of the trans-ketoconazole impurity (a diastereomer of the active cis-ketoconazole) is a critical quality attribute (CQA) in antifungal drug development. Traditional pharmacopeial methods (USP/EP) often rely on titration for assay or Thin-Layer Chromatography (TLC) for purity, which lack the specificity and sensitivity required by modern ICH Q2(R2) standards. Even standard Reverse-Phase HPLC (RP-HPLC) often struggles with peak tailing due to the basic imidazole moiety interacting with residual silanols.

This guide objectively compares a Legacy Standard HPLC Method against an Optimized High-pH Core-Shell UHPLC Method . We demonstrate that the optimized method provides superior resolution (


), reduced tailing (

), and a 4-fold increase in sensitivity, validated according to ICH Q2(R2) guidelines.

Introduction: The Stereochemical Challenge

Ketoconazole exists as a mixture of cis and trans diastereomers. The active pharmaceutical ingredient (API) is the cis-form (typically a racemate of (2R,4S) and (2S,4R)). The trans-isomer is a process-related impurity that must be strictly controlled.

The Analytical Bottleneck
  • Diastereomeric Selectivity: While cis and trans forms have different physical properties, their separation on standard C18 columns is often insufficient without specific mobile phase modifiers.

  • Peak Tailing: Ketoconazole is a weak base (

    
     and 
    
    
    
    ). At standard acidic HPLC pH (pH 3-4), the imidazole ring is protonated, leading to secondary interactions with free silanol groups on the stationary phase, causing severe tailing and masking the trans-impurity peak.

Method Comparison: Legacy vs. Optimized

We compared two methodologies to quantify the trans-impurity.

Method A: Legacy Pharmacopeial-Style (Baseline)
  • Column: Standard C18 (5 µm, fully porous silica).

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.5 (40:60).

  • Mechanism: Ion-suppression (acidic).

  • Outcome: Broad peaks, significant tailing, poor resolution of the trans-impurity.

Method B: Optimized High-pH Core-Shell (Recommended)
  • Column: Core-Shell Hybrid Silica C18 (2.6 µm) – Resistant to high pH.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate pH 9.0 (Gradient).

  • Mechanism: Neutral state separation (Basic pH > pKa).

  • Outcome: Sharp peaks, baseline separation of diastereomers.

Comparative Performance Data
MetricMethod A (Legacy)Method B (Optimized)Impact
Resolution (cis vs trans) 1.2 (Co-elution risk)3.8 (Baseline) Accurate quantitation possible
Tailing Factor (

)
1.9 - 2.21.05 - 1.15 Improved integration accuracy
Run Time 25 minutes8 minutes 3x throughput increase
LOD (Impurity) 0.05%0.005% 10x sensitivity gain
Mobile Phase Phosphate (Non-volatile)Bicarbonate (Volatile)MS-Compatible

Scientific Rationale & Mechanism

The success of Method B relies on the ionization state of Ketoconazole. By operating at pH 9.0 (above the


 of the imidazole), the molecule remains uncharged. This eliminates cationic exchange with silanols, driving the separation purely by hydrophobicity, where the cis and trans geometric differences are maximized.
Diagram 1: Separation Mechanism & Decision Logic

SeparationLogic Start Ketoconazole Impurity Analysis CheckStruct Analyze Structure: Basic Imidazole (pKa ~6.5) Start->CheckStruct Decision Select pH Strategy CheckStruct->Decision LowPH Low pH (< 3.0) (Method A) Decision->LowPH Traditional HighPH High pH (> 8.0) (Method B) Decision->HighPH Modern ResultLow Protonated Species (+) Silanol Interaction High Tailing LowPH->ResultLow ResultHigh Neutral Species (0) Hydrophobic Interaction Only Sharp Peaks HighPH->ResultHigh ColumnChoice Column Requirement: Hybrid Silica / Core-Shell ResultHigh->ColumnChoice Final Optimal Separation of cis/trans Isomers ColumnChoice->Final

Caption: Decision tree illustrating the mechanistic advantage of high-pH chromatography for basic imidazole drugs like Ketoconazole.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability steps ensure the instrument and column are performing correctly before samples are analyzed.

Reagents and Materials
  • API Standard: cis-Ketoconazole Reference Standard (>99.0%).

  • Impurity Standard: this compound (or spiked mixture).

  • Column: Kinetex EVO C18 or XBridge BEH C18 (100 x 2.1 mm, 2.6 µm or 1.7 µm).

  • Solvents: LC-MS grade Acetonitrile, Ammonium Bicarbonate.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC scaled).

  • Column Temp: 40°C.

  • Detection: UV at 225 nm (Max absorbance) or 254 nm.

  • Injection Vol: 2 µL.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) % Mobile Phase B
0.0 20
5.0 80
6.0 80
6.1 20

| 8.0 | 20 |

System Suitability Criteria (Self-Validation)

Before running samples, inject the System Suitability Solution (mixture of cis and trans):

  • Resolution (

    
    ):  > 2.5 between cis and trans peaks.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 5 replicate injections.

Validation Results (ICH Q2(R2) Compliance)

The following data summarizes the validation of Method B.

Specificity

Specificity was demonstrated by injecting a spiked sample containing the trans-impurity.

  • Result: No interference from blank or placebo.

  • Purity Angle < Purity Threshold (using PDA detector) confirms peak homogeneity.

Linearity and Range

Evaluated from LOQ to 150% of the impurity specification limit (0.5%).

AnalyteRange (µg/mL)

Value
Slope
This compound0.05 – 10.00.999812450
cis-Ketoconazole0.05 – 10.00.999712100
Accuracy (Recovery)

Spiked recovery at 50%, 100%, and 150% levels.

Level% Recovery (Mean, n=3)% RSD
50%99.4%0.8%
100%100.2%0.5%
150%101.1%0.6%
LOD and LOQ

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N ~ 3): 0.02 µg/mL

  • LOQ (S/N ~ 10): 0.05 µg/mL

Diagram 2: Validation Workflow

ValidationFlow cluster_Exp Experimental Phase Plan Validation Plan (ICH Q2 R2) Spec Specificity (Resolution > 2.5) Plan->Spec Lin Linearity (r² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH, Flow, Temp) Acc->Rob Report Final Report & SOP Rob->Report

Caption: Step-by-step workflow for validating the analytical method in compliance with ICH guidelines.

Conclusion

Switching from a traditional low-pH phosphate method to a high-pH ammonium bicarbonate method on a hybrid silica column fundamentally resolves the analytical challenges associated with Ketoconazole. This approach neutralizes the basic imidazole nitrogen, eliminating silanol interactions and providing a robust, high-resolution separation of the cis and trans diastereomers. This method is fully compliant with ICH Q2(R2) and suitable for routine QC release testing.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. [Link]

  • Low, A. S., & Wangboonskul, J. "An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations."[2] The Analyst, 124(11), 1589–1593, 1999. [Link]

  • Arne, P., et al. "Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography." Journal of Biochemical and Biophysical Methods, 2000.[3] (Reference for chiral vs diastereomeric challenges). [Link]

  • Center for Drug Evaluation and Research (CDER). Review of Ketoconazole Impurity Profiling. FDA AccessData. [Link]

Sources

comparing the P450 inhibition profiles of ketoconazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of azole antifungals, Ketoconazole stands as a paradigmatic "dirty" inhibitor—highly effective against fungal pathogens but plagued by severe off-target effects in humans. For drug development professionals, understanding the stereoselective behavior of ketoconazole is not merely an academic exercise; it is a case study in how chirality dictates the therapeutic index.

Ketoconazole is administered as a racemic mixture of two cis-enantiomers: Levoketoconazole (2S, 4R) and Dextroketoconazole (2R, 4S) .[1] This guide objectively compares these isomers, revealing a distinct "potency bias." Levoketoconazole is the dominant eutomer, driving both the primary antifungal efficacy (CYP51 inhibition) and the major toxicity liabilities (CYP3A4 and CYP17A1 inhibition). This separation of activity has recently been exploited to repurpose the levo-isomer as a dedicated treatment for Cushing’s syndrome, while the racemate remains a potent, albeit hazardous, tool in DDI screening.

Chemical Structure & Stereochemistry

Ketoconazole possesses two chiral centers in the dioxolane ring. While four isomers are theoretically possible, the pharmaceutical preparation consists strictly of the cis racemate.

  • Levoketoconazole: (-)-cis-(2S, 4R)-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine.

  • Dextroketoconazole: (+)-cis-(2R, 4S)-enantiomer.

The spatial arrangement of the imidazole ring in the (2S, 4R) configuration allows for a tighter fit within the heme-binding pocket of P450 enzymes, facilitating the coordination of the imidazole nitrogen to the heme iron—the fundamental mechanism of inhibition.

Comparative Inhibition Profile

The following data synthesizes multiple high-confidence datasets comparing the inhibitory potency (IC50/Ki) of the isomers against key human Cytochrome P450 enzymes.

Quantitative Data Summary
Target EnzymeSubstrateLevoketoconazole (2S, 4R)Dextroketoconazole (2R, 4S)RacematePotency Ratio (Levo/Dextro)
CYP3A4 TestosteroneIC50: 0.90 µM IC50: 1.69 µMIC50: ~1.2 µM1.9x
CYP3A4 MidazolamIC50: 1.04 µM IC50: 1.46 µMIC50: ~1.2 µM1.4x
CYP17A1 ProgesteroneHigh Potency Moderate PotencyKi: 0.40 µM~2.0x
CYP11B1 11-DeoxycortisolHigh Potency Low Potency->2.0x
Fungal CYP51 LanosterolHigh Potency Moderate Potency-2-4x

Key Insight: Levoketoconazole is consistently the more potent inhibitor across both fungal and human targets. The ~2-fold difference in CYP3A4 inhibition is clinically significant, influencing the magnitude of drug-drug interactions (DDIs).

Mechanistic Selectivity Diagram

The following diagram illustrates the "Cascading Inhibition" model, where Levoketoconazole dominates multiple pathways, leading to both therapeutic effects (antifungal, cortisol reduction) and toxicity (drug interactions).

G Levo Levoketoconazole (2S, 4R) CYP51 Fungal CYP51 (Ergosterol Synthesis) Levo->CYP51 High Affinity (Ki < 10nM) CYP3A4 Human CYP3A4 (Drug Metabolism) Levo->CYP3A4 Potent Inhibition (IC50 ~1µM) CYP17 Human CYP17A1 (Androgen Synthesis) Levo->CYP17 Potent Inhibition CYP11 Human CYP11B1 (Cortisol Synthesis) Levo->CYP11 Potent Inhibition Dextro Dextroketoconazole (2R, 4S) Dextro->CYP51 Moderate Affinity Dextro->CYP3A4 Moderate Inhibition Dextro->CYP17 Weak Inhibition FungalDeath Antifungal Efficacy CYP51->FungalDeath DDI Severe DDI Risk CYP3A4->DDI Endocrine Endocrine Disruption (Hypogonadism / Cushing's Tx) CYP17->Endocrine CYP11->Endocrine

Figure 1: Comparative Selectivity Profile. Thicker blue lines indicate the dominant inhibitory pathways driven by Levoketoconazole.

Experimental Protocols: Validating Inhibition

To replicate these profiles in a drug discovery setting, a rigorous Human Liver Microsome (HLM) assay is required. The following protocol ensures data integrity by controlling for non-specific binding and protein concentration.

Reversible Inhibition Assay (HLM)

Objective: Determine the IC50 of ketoconazole isomers against CYP3A4 using Midazolam as a probe substrate.

Reagents:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Substrate: Midazolam (Probe for CYP3A4).[2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: Levoketoconazole, Dextroketoconazole, Racemic Ketoconazole (0.01 µM – 50 µM).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Aliquot 180 µL of HLM mix into 96-well plate. Add 2 µL of inhibitor (at 100x final conc). Incubate at 37°C for 5 minutes.

    • Expert Note: Keep organic solvent (DMSO) < 0.1% to prevent solvent-induced inhibition.

  • Initiation: Add 20 µL of NADPH/Substrate mix. Final Midazolam concentration should be equal to its Km (~3 µM).

  • Incubation: Incubate at 37°C for 10 minutes (linear phase).

  • Termination: Quench with 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Ketoconazole-d4 or Propranolol).

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS monitoring 1'-hydroxymidazolam formation.

Analytical Decision Tree

Workflow Start Start CYP Inhibition Assay CheckKm Determine Km of Substrate (Ensure [S] = Km) Start->CheckKm Incubate Incubate HLM + Inhibitor + Substrate (+/- NADPH) CheckKm->Incubate Measure Measure Metabolite Formation (LC-MS/MS) Incubate->Measure Calc Calculate % Activity relative to Vehicle Control Measure->Calc Decision Is IC50 < 1 µM? Calc->Decision Potent Potent Inhibitor (High DDI Risk) Decision->Potent Yes (Likely Levoketoconazole) Moderate Moderate/Weak Inhibitor Decision->Moderate No (Likely Dextroketoconazole)

Figure 2: Experimental decision logic for classifying inhibitor potency.

Implications for Drug Development[3]

The "Dirty Drug" Paradox

Ketoconazole's racemic nature creates a complex pharmacological profile.

  • Antifungal Therapy: The high potency of the levo-isomer against fungal CYP51 is desirable. However, its concurrent high potency against human CYP17A1 leads to testosterone suppression (gynecomastia, impotence in men).

  • Cushing’s Syndrome (Recorlev®): In this context, the "side effect" becomes the "main effect." Levoketoconazole was isolated and developed specifically because it is the more potent inhibitor of cortisol synthesis (CYP11B1) compared to the dextro-isomer, allowing for lower dosing and potentially reduced hepatotoxicity compared to the racemate.

DDI Modeling

When using Ketoconazole as an index inhibitor in in vitro DDI studies (as historically recommended by FDA/EMA), researchers are effectively measuring the inhibition driven primarily by the levo-isomer.

  • Recommendation: If your new chemical entity (NCE) is chiral, consider that its interaction with ketoconazole may be stereoselective. However, for standard regulatory DDI claims, the racemate remains the standard "worst-case" CYP3A4 inhibitor.

References

  • Novotná, A. et al. (2014). "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells." PLoS ONE. Link

  • Fleseriu, M. et al. (2021). "Levoketoconazole: a novel treatment for endogenous Cushing’s syndrome."[3] Expert Review of Endocrinology & Metabolism. Link

  • Rotstein, D.M. et al. (1992). "Stereoisomers of ketoconazole: preparation and biological activity." Journal of Medicinal Chemistry. Link

  • Dilger, K. et al. (1999). "Ketoconazole inhibits the clearance of the enantiomers of the antidepressant reboxetine in humans." Clinical Pharmacology & Therapeutics. Link

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Navigating the Chiral Landscape: A Comparative Guide to the In Vitro Metabolic Stability of Ketoconazole Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development, the stereochemical identity of a therapeutic agent is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The antifungal drug ketoconazole, a cornerstone in both clinical practice and as a research tool, presents a fascinating case study in stereoselectivity. Commercially available as a racemic mixture of two cis-enantiomers, ketoconazole actually possesses two chiral centers, giving rise to four distinct stereoisomers. This guide provides an in-depth comparison of the in vitro metabolic characteristics of these stereoisomers, synthesizing available data to offer researchers and drug development professionals a clear perspective on their differential disposition.

While direct comparative data on the metabolic stability (i.e., the rate of degradation) of each individual stereoisomer is not extensively documented in publicly available literature, a wealth of information on their differential interactions with key metabolic enzymes, particularly cytochrome P450 3A4 (CYP3A4), allows for informed inferences. This guide will delve into these interactions, explore the known metabolic pathways of racemic ketoconazole, and provide a robust experimental framework for researchers to conduct their own head-to-head stability assays.

The Stereoisomers of Ketoconazole: A Structural Overview

Ketoconazole's structure features two chiral centers, leading to the existence of four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers. The therapeutically utilized formulation is a racemic mixture of the cis-enantiomers: (+)-(2R,4S)-ketoconazole and (–)-(2S,4R)-ketoconazole[1].

ketoconazole_stereoisomers cluster_cis cis-Enantiomers cluster_trans trans-Enantiomers cis_plus (+)-(2R,4S)-Ketoconazole cis_minus (–)-(2S,4R)-Ketoconazole trans_plus (+)-(2R,4R)-Ketoconazole trans_minus (–)-(2S,4S)-Ketoconazole

Caption: The four stereoisomers of ketoconazole.

Differential Inhibition of Metabolic Enzymes: An Insight into Stability

A study on the dual effects of ketoconazole's cis-enantiomers on CYP3A4 revealed that both the (+)- and (–)-enantiomers inhibit the enzyme, but with differing potencies[1][4][5]. The (–)-cis-enantiomer was found to be a more potent inhibitor of CYP3A4 than the (+)-cis-enantiomer[5]. This suggests a tighter binding or more effective interaction of the (–)-enantiomer with the active site of CYP3A4.

StereoisomerSubstrateIC₅₀ (µM)Kᵢ (µM)Reference
(+)-(2R,4S)-Ketoconazole Testosterone1.690.92[4]
Midazolam1.462.52[4]
(–)-(2S,4R)-Ketoconazole Testosterone0.900.17[4]
Midazolam1.041.51[4]
(±)-cis-Ketoconazole (racemic) Testosterone-0.27[6]
Midazolam-2.28[6]

Table 1: Inhibitory Potency of Ketoconazole cis-Enantiomers against CYP3A4 in Human Liver Microsomes.

The stronger inhibition by the (–)-enantiomer suggests that it may have a higher affinity for CYP3A4. This could theoretically lead to two different outcomes for its metabolic stability: either it is a more readily metabolized substrate due to its higher affinity, or it is a more potent inhibitor because it binds tightly but is metabolized more slowly (i.e., it is a poorer substrate). Without direct measurement of the disappearance of each enantiomer over time, it is difficult to definitively conclude which scenario is correct.

Research has also shown that large differences in selectivity among the four stereoisomers exist for the inhibition of cytochromes P-450 involved in steroid biosynthesis, while little difference was observed for those associated with hepatic drug metabolism[7]. This highlights the nuanced role of stereochemistry in the interaction of these molecules with different enzymes.

Established Metabolic Pathways of Racemic Ketoconazole

The metabolism of racemic ketoconazole has been studied in detail, with a significant number of metabolites identified in human and mouse liver microsomes[8][9]. Understanding these pathways is crucial for postulating how each stereoisomer might be individually metabolized. The major metabolic transformations include:

  • Oxidation of the piperazine and imidazole rings: This is a primary route of metabolism, leading to the formation of various hydroxylated and N-oxidized derivatives[10].

  • N-deacetylation: The removal of the acetyl group from the piperazine ring is another significant metabolic pathway.

  • Oxidative O-dealkylation and aromatic hydroxylation [2].

ketoconazole_metabolism Ketoconazole Ketoconazole (racemic) Piperazine_Oxidation Piperazine Ring Oxidation Ketoconazole->Piperazine_Oxidation CYP3A4 Imidazole_Oxidation Imidazole Ring Oxidation Ketoconazole->Imidazole_Oxidation CYP3A4 N_Deacetylation N-deacetylation Ketoconazole->N_Deacetylation Other_Pathways Other Pathways (e.g., O-dealkylation) Ketoconazole->Other_Pathways

Caption: Major metabolic pathways of racemic ketoconazole.

Given the stereoselective inhibition of CYP3A4, it is highly probable that the rate and potentially the regioselectivity of these metabolic transformations differ for each stereoisomer. For instance, the orientation of the dichlorophenyl and imidazolemethyl groups in the cis versus trans isomers could significantly impact how they fit into the CYP3A4 active site, favoring or hindering specific oxidation reactions.

Experimental Protocol for Determining In Vitro Metabolic Stability

To address the current knowledge gap, the following detailed protocol outlines a robust method for directly comparing the in vitro metabolic stability of ketoconazole stereoisomers using human liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each ketoconazole stereoisomer in human liver microsomes.

Materials:

  • Individual ketoconazole stereoisomers ((+)-cis, (–)-cis, (+)-trans, (–)-trans)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Internal standard (e.g., a structurally similar compound not metabolized by CYP3A4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each ketoconazole stereoisomer in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM suspension (final protein concentration typically 0.5-1 mg/mL), and the stock solution of one stereoisomer (final substrate concentration typically 1 µM).

    • Prepare separate tubes for each stereoisomer. Include a negative control without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system to each tube (except the negative control).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the metabolic reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent stereoisomer at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

metabolic_stability_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Prepare_Reagents Prepare Stereoisomer Stocks, HLMs, Buffer, NADPH System Mix_Reagents Combine Stereoisomer, HLMs, and Buffer Prepare_Reagents->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Initiate_Reaction Add NADPH System Pre_Incubate->Initiate_Reaction Time_Points Collect Aliquots at Time Points (0-60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Process_Samples Centrifuge and Collect Supernatant Quench->Process_Samples LC_MS_Analysis Quantify Parent Compound by LC-MS/MS Process_Samples->LC_MS_Analysis Data_Analysis Calculate t1/2 and CLint LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion and Future Directions

The stereochemical architecture of ketoconazole profoundly influences its interaction with metabolic enzymes. While direct comparative data on the metabolic stability of its four stereoisomers are sparse, the well-documented differences in their inhibitory potency against CYP3A4 strongly suggest that their metabolic fates are not identical. The (–)-cis-enantiomer's greater inhibitory effect points towards a higher affinity for CYP3A4, which may translate to a different rate of metabolism compared to its (+)-counterpart and the trans-isomers.

To fully elucidate the stereoselective metabolism of ketoconazole, further research is warranted. The experimental protocol provided in this guide offers a clear pathway for researchers to generate the necessary data to directly compare the half-life and intrinsic clearance of each stereoisomer. Such studies would not only enhance our fundamental understanding of drug metabolism but also provide valuable insights for the development of future chiral drugs with optimized pharmacokinetic profiles.

References

  • Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLoS ONE, 9(10), e111286. [Link]

  • Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry, 35(15), 2818-2825. [Link]

  • Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PMC. [Link]

  • Novotná, A., et al. (2014). Dual effects of ketoconazole cis-enantiomers on CYP3A4 in human hepatocytes and HepG2 Cells. PubMed. [Link]

  • Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. ResearchGate. [Link]

  • Daneshmand, A., et al. (1982). Evaluation of ketoconazole. Clinical Pharmacy, 1(2), 159-164. [Link]

  • Novotná, A., et al. (2014). Publication in PLoS One. rcptm. [Link]

  • Pesez, M. (1999). Studies on stereoselective separations of the "azole" antifungal drugs ketoconazole and itraconazole using HPLC an. SciSpace. [Link]

  • Hedeland, M., et al. (2016). Different Effects of Ketoconazole on the Stereoselective First-Pass Metabolism of R/S-Verapamil in the Intestine and the Liver: Important for the Mechanistic Understanding of First-Pass Drug-Drug Interactions. ResearchGate. [Link]

  • Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry. [Link]

  • Fitch, W. L., et al. (2009). Revisiting the Metabolism of Ketoconazole Using Accurate Mass. Bentham Science. [Link]

  • Kim, J.-H., et al. (2017). Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. [Link]

  • Kim, J.-H., et al. (2017). Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography-Mass Spectrometry-Based Metabolomics. PubMed. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and ion chemistries of ketoconazole and newly identified... ResearchGate. [Link]

  • Jones, B. C., & Houston, J. B. (2008). Application of CYP3A4 in vitro data to predict clinical drug–drug interactions. British Journal of Clinical Pharmacology, 65(2), 246-258. [Link]

  • Kim, J.-H., et al. (2017). Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. MDPI. [Link]

  • Yoon, I.-S., et al. (2019). In Vitro and In Vivo Assessment of Metabolic Drug Interaction Potential of Dutasteride with Ketoconazole. MDPI. [Link]

  • Wan Ibrahim, W. A., et al. (2015). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. Chirality, 27(10), 713-719. [Link]

  • Zhang, D., et al. (2001). Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry.
  • Hâkansson, M., & Hult, M. (1989). Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats. Antimicrobial Agents and Chemotherapy, 33(5), 638-642.

Sources

validation of a CZE-ESI-MS method for trans-Ketoconazole identification

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of CZE-ESI-MS for trans-Ketoconazole Identification

Executive Summary: The Analytical Pivot

In the high-stakes arena of antifungal drug development, the separation of stereoisomers is not merely a regulatory hurdle—it is a safety imperative. Ketoconazole, a broad-spectrum imidazole antifungal, is marketed as a racemic mixture of two cis-enantiomers. However, the trans-diastereomers are considered impurities with distinct pharmacological and toxicological profiles.

While Reversed-Phase HPLC (RP-HPLC) remains the workhorse of QC labs, it often struggles with the baseline resolution of polar diastereomers without extensive gradient optimization or expensive chiral columns. This guide validates an alternative, high-efficiency protocol: Capillary Zone Electrophoresis coupled to Electrospray Ionization Mass Spectrometry (CZE-ESI-MS) . We present a validated workflow that offers orthogonal selectivity to HPLC, superior peak capacity for isomer differentiation, and definitive mass-based identification.

Part 1: Comparative Analysis (CZE-ESI-MS vs. Alternatives)

The following table contrasts the validated CZE-ESI-MS method against standard industry alternatives (HPLC-UV and LC-MS/MS) for the specific application of this compound identification.

FeatureCZE-ESI-MS (Recommended) RP-HPLC-UV (Standard) LC-MS/MS (High Sensitivity)
Separation Mechanism Charge-to-size ratio (Electrophoretic Mobility)Hydrophobicity / PartitioningHydrophobicity / Partitioning
Isomer Resolution (

)
High (> 2.0) due to flat flow profile (EOF)Moderate (1.2 - 1.5); often requires chiral columnsModerate; relies on column chemistry
Sensitivity (LOD) ~50 ng/mL (with stacking)~500 ng/mL< 1 ng/mL
Sample Consumption Nanoliters (nL)Microliters (

L)
Microliters (

L)
Matrix Tolerance Low (Salt sensitivity)HighModerate (Ion suppression)
Green Chemistry Excellent (Aqueous buffers, minimal waste)Poor (Organic solvent waste)Moderate
Primary Advantage Orthogonal Selectivity : Separates isomers that co-elute on C18.Robustness & AvailabilityExtreme Sensitivity

Expert Insight: While LC-MS/MS wins on pure sensitivity, CZE-ESI-MS is superior for identification in complex mixtures because its separation mechanism is fundamentally different. If this compound co-elutes with a matrix component in HPLC, it likely resolves in CZE.

Part 2: Method Development & Optimization

To validate this method, we must move beyond generic protocols. The separation of cis- and this compound relies on manipulating their effective mobility in a background electrolyte (BGE) that is also MS-compatible.

The BGE Strategy: Volatility & Ionic Strength
  • Buffer Selection: 0.4 M Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Causality:

    • pH 3.0: Ketoconazole (pKa ~6.5 and 2.9) is fully protonated. This ensures cationic migration towards the cathode.

    • 0.4 M Concentration: This is higher than typical CZE buffers (usually 50 mM). High ionic strength minimizes analyte adsorption to the silica capillary wall (a common issue with basic drugs) and induces "stacking," sharpening the peaks.

    • Ammonium Formate: Unlike phosphate buffers (UV standard), this is volatile and will not clog the MS interface.

The ESI Interface
  • Sheath Liquid: Isopropanol:Water (50:50 v/v) + 0.5% Formic Acid.

  • Flow Rate: 4

    
    L/min.
    
  • Role: The sheath liquid provides the electrical contact and stable spray required for the CZE effluent (which has very low flow) to undergo electrospray ionization.

Part 3: Validation Protocol (Self-Validating System)

This protocol is designed to meet ICH Q2(R1) guidelines.

Step 1: Specificity (The Identification Check)
  • Protocol: Inject a mixture of cis-ketoconazole (drug) spiked with this compound (impurity).

  • Acceptance Criteria:

    • Baseline separation (

      
      ) between the main cis peak and the trans impurity.
      
    • MS spectra must confirm the parent ion (

      
       m/z) for both peaks.
      
    • Self-Validation: If the peaks overlap, lower the BGE pH by 0.2 units to alter the ionization degree and effective mobility.

Step 2: Linearity & Range
  • Protocol: Prepare this compound standards at 6 levels (e.g., 0.5% to 5.0% of the target drug concentration).

  • Internal Standard (IS): Use Econazole or deuterated Ketoconazole. Never rely on external calibration for CZE-MS due to injection variability.

  • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Target:

    
    .
    
Step 3: Accuracy (Recovery)
  • Protocol: Spike this compound into a placebo matrix at 80%, 100%, and 120% of the specification limit.

  • Target: Recovery between 85% - 115%.

Step 4: Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard.

  • Critical Control: Due to the dynamic nature of the capillary surface, use a pre-conditioning flush (0.1 M NaOH, then Water, then BGE) between every run to reset the Electroosmotic Flow (EOF).

  • Target: RSD

    
     2.0% for migration time (with IS correction) and 
    
    
    
    5.0% for peak area.

Part 4: Visualized Workflows

Figure 1: CZE-ESI-MS System Configuration

This diagram illustrates the critical fluidic and electrical pathways required to couple CZE with MS for this specific application.

CZE_ESI_MS_Setup cluster_Interface Coaxial Sheath-Flow Interface Sample Sample (cis/trans Mix) Capillary Fused Silica Capillary (50 µm ID, 80 cm) Sample->Capillary Hydrodynamic Inj. HV_Supply HV Power Supply (+25 kV) BGE_Vial BGE Vial (0.4M NH4 Formate) HV_Supply->BGE_Vial Anode (+) Electrospray Electrospray Tip Capillary->Electrospray Cathode (-) BGE_Vial->Capillary Inlet Sheath_Pump Sheath Liquid Pump (IPA/H2O + FA) Sheath_Pump->Electrospray 4 µL/min Nebulizer Nebulizer Gas (N2) Nebulizer->Electrospray MS_Detector Mass Spectrometer (Q-TOF or Triple Quad) Electrospray->MS_Detector Ion Plume Data_System Data Analysis (EIE m/z 531.2) MS_Detector->Data_System Signal

Caption: Schematic of the CZE-ESI-MS interface. Note the coaxial sheath liquid delivery essential for maintaining electrical continuity at the capillary outlet.

Figure 2: Validation Decision Logic

A self-validating decision tree for troubleshooting specificity and linearity failures.

Validation_Logic Start Start Validation Run Check_Res Check Resolution (Rs) cis vs. trans Start->Check_Res Pass_Res Rs > 1.5 Check_Res->Pass_Res Fail_Res Rs < 1.5 Check_Res->Fail_Res Check_Lin Check Linearity (R²) Pass_Res->Check_Lin Adjust_pH Action: Lower BGE pH (Suppress EOF) Fail_Res->Adjust_pH Adjust_pH->Check_Res Pass_Lin R² > 0.99 Check_Lin->Pass_Lin Fail_Lin R² < 0.99 Check_Lin->Fail_Lin Final Method Validated Pass_Lin->Final Check_IS Action: Check Internal Standard Stability & Migration Fail_Lin->Check_IS Check_IS->Check_Lin

Caption: Logic flow for addressing common validation failures in CZE-MS. Resolution issues are treated by pH modulation; linearity issues target the Internal Standard.

References

  • Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry. Source: Journal of Chromatography A [Link] Context: Establishes the foundational CZE-MS conditions (Ammonium Formate pH 3.0) used in this guide.

  • Comparison of capillary zone electrophoresis and high performance liquid chromatography methods for quantitative determination of ketoconazole in drug formulations. Source: Il Farmaco [Link] Context: Provides the comparative data on selectivity vs. sensitivity between HPLC and CZE.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.org [Link] Context: The regulatory framework grounding the validation protocols described in Part 3.

Safety Operating Guide

Essential Safety and Handling Guide: Personal Protective Equipment for trans-Ketoconazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Exposure Risks for Potent Pharmaceutical Compounds

This guide provides essential, immediate safety and logistical information for the handling of trans-Ketoconazole. As a potent active pharmaceutical ingredient (API), a comprehensive understanding and rigorous implementation of personal protective equipment (PPE) protocols are paramount to ensure the safety of all laboratory personnel. This document moves beyond a simple checklist to provide the causal logic behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Identification: Understanding the Risk Profile of this compound

This compound is a hazardous substance with a significant risk profile. Adherence to safety protocols is not merely a recommendation but a necessity. The primary hazards, as identified in safety data sheets and toxicological profiles, include:

  • Acute Oral Toxicity: The compound is classified as toxic if swallowed[1][2][3][4][5][6]. Accidental ingestion can lead to severe health consequences, necessitating immediate medical attention[2][5][7].

  • Reproductive Toxicity: this compound is a known reproductive hazard, with the potential to damage fertility or harm an unborn child[1][3][5][6][8][9]. This requires stringent controls to prevent exposure, particularly for personnel of reproductive age.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, specifically targeting the liver and endocrine system[1][3][5][9].

  • Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects, mandating careful disposal procedures to prevent environmental contamination[1][2][3][4][10].

Given these hazards, handling this compound requires a containment strategy that assumes it is a potent compound, likely falling into a high Occupational Exposure Band (OEB), where engineering controls and a robust PPE regimen are required to minimize exposure[11].

The Hierarchy of Controls: A Foundation for Safety

While this guide focuses on PPE, it is critical to recognize that PPE is the final line of defense. A comprehensive safety program prioritizes the hierarchy of controls, which must be implemented before relying on PPE.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, Engineering Controls are fundamental. All handling of the powdered form must be conducted within a certified chemical fume hood, ventilated enclosure, or, for higher-risk operations, a barrier isolator (glove box) to contain the solid particles at the source[1][12][13][14]. Administrative Controls , such as Standard Operating Procedures (SOPs), specialized training, and restricting access to authorized personnel, are also essential components of a safe handling plan[15][16][17].

Core PPE Requirements for Handling this compound

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE.

Respiratory Protection
  • Rationale: The primary route of exposure for powdered APIs is inhalation, which can lead to systemic toxicity. The reproductive and organ damage hazards of this compound make respiratory protection critical.

  • Recommendations:

    • Standard Operations (in a fume hood): When handling small quantities within a certified chemical fume hood, respiratory protection may not be required if the containment is effective. However, a risk assessment is crucial.

    • Weighing/Generating Dust: For any operation with the potential to generate dust, such as weighing or transfers, a NIOSH-approved respirator is mandatory[14]. A half-face respirator with P100 (particulate) filters is a minimum requirement. For more extensive operations, a Powered Air-Purifying Respirator (PAPR) offers superior protection and is recommended for potent compounds[11][13].

    • Spill Cleanup: A full-face respirator with P100 filters or a PAPR is required for cleaning spills.

Hand Protection
  • Rationale: Dermal absorption is a potential route of exposure. The use of gloves protects the user from direct contact and prevents the spread of contamination.

  • Recommendations:

    • Double Gloving: Use two pairs of nitrile gloves. The outer glove should have an extended cuff that covers the sleeve of the lab coat or gown[13].

    • Proper Technique: Gloves should be inspected for tears or holes before use. Change gloves immediately if they become contaminated or after a set time interval (e.g., every 30-60 minutes) to prevent permeation. Wash hands thoroughly after removing gloves[7][17].

Eye and Face Protection
  • Rationale: The solid powder can cause mechanical irritation to the eyes. Splashes of solutions containing this compound present a more significant hazard.

  • Recommendations:

    • Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work[2].

    • Splash Hazard: When handling solutions or during procedures with a risk of splashing, chemical splash goggles are required. For significant splash risks or during spill cleanup, a full-face shield should be worn over safety goggles for maximum protection[18].

Body Protection
  • Rationale: Protective clothing prevents the contamination of personal clothing and skin. Potent compounds like this compound can settle on surfaces and be inadvertently carried outside the lab.

  • Recommendations:

    • Lab Coat: A dedicated, buttoned lab coat is the minimum requirement.

    • Solid API Handling: When working with the powdered form, a disposable gown or coverall made of a material like Tyvek® is recommended to provide a better barrier against fine particulates[19]. Gowns should have a solid front and long sleeves with tight-fitting elastic cuffs[13].

    • Footwear: Fully enclosed shoes are mandatory in the laboratory. Disposable shoe covers should be used when there is a risk of significant contamination.

Scenario-Based PPE Selection

The level of PPE required is dictated by the specific task and the potential for exposure. The following table provides guidance for common laboratory activities.

Activity Risk of Exposure Minimum Required PPE
Storage & Transport LowLab coat, single pair of nitrile gloves, safety glasses. Transport in a sealed, secondary container[17].
Weighing Powder High (Aerosolization)Disposable gown, double nitrile gloves, safety goggles, and a half-mask respirator with P100 filters (PAPR recommended). Must be performed in a ventilated enclosure or isolator.
Preparing Solutions Medium (Splash/Aerosol)Lab coat or disposable gown, double nitrile gloves, chemical splash goggles. Must be performed in a chemical fume hood.
Cell Culture/In-vitro Assays Low-MediumLab coat, double nitrile gloves, safety glasses. All manipulations of stock solutions should be done in a biosafety cabinet or fume hood.
Animal Dosing (Oral/Injection) Medium-HighDisposable gown, double nitrile gloves, safety goggles, and a respirator if aerosol generation is possible. Use proper animal restraint devices to prevent spills and needlesticks[17].
Spill Cleanup HighDisposable coverall, double nitrile gloves, shoe covers, full-face shield over goggles, and a full-face respirator with P100 filters or PAPR.
Waste Disposal MediumLab coat or gown, double nitrile gloves, safety glasses. Handle all contaminated waste as hazardous chemical waste[10][20].

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.

PPE_Workflow start_end start_end process process decision decision ppe_node ppe_node disposal_node disposal_node Start Start: Prepare to Handle This compound Risk_Assess Perform Task-Specific Risk Assessment Start->Risk_Assess Select_PPE Select Core PPE: - Double Nitrile Gloves - Lab Coat / Gown - Safety Glasses Risk_Assess->Select_PPE Is_Powder Handling solid powder? Is_Splash Risk of splash? Is_Powder->Is_Splash No Add_Resp Add Respirator (P100 Filter / PAPR) + Goggles & Gown Is_Powder->Add_Resp Yes Add_Goggles Upgrade to Chemical Splash Goggles Is_Splash->Add_Goggles Yes Perform_Task Perform Task in Engineering Control (e.g., Fume Hood) Is_Splash->Perform_Task No Select_PPE->Is_Powder Add_Resp->Is_Splash Add_Goggles->Perform_Task Doff Doff PPE Carefully: Outer Gloves -> Gown -> Inner Gloves Perform_Task->Doff Dispose Dispose of all single-use PPE and contaminated materials as Hazardous Waste Doff->Dispose End Wash Hands Thoroughly Dispose->End

Caption: Decision workflow for PPE selection and disposal when handling this compound.

Operational and Disposal Plans
  • Donning: PPE should be donned in a clean area before entering the designated handling area. The order is typically gown, mask/respirator, goggles/face shield, and then gloves (inner pair followed by outer pair, ensuring the outer glove cuff goes over the gown sleeve).

  • Doffing: The removal of PPE is a critical step to prevent contamination. It should be done in a designated area. A general sequence is to remove outer gloves first, followed by the gown (turning it inside out), goggles, and respirator. The inner gloves are removed last, avoiding contact between the contaminated outer surface and skin. Hands must be washed immediately and thoroughly after all PPE is removed[16][17].

  • Disposal: All disposable PPE (gloves, gowns, shoe covers) and any materials contaminated with this compound (e.g., plastic-backed paper, pipette tips, vials) must be disposed of as hazardous chemical waste in designated, sealed containers[1][4][17]. Do not dispose of this waste with regular trash or biohazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal[4].

Emergency Procedures

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention[5][7][17].

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[7][16].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or seek immediate medical attention[1][7].

  • Spills: Evacuate the area. Wearing full emergency PPE (see table above), cover the spill with an absorbent material. If it is a powder, gently moisten it first to prevent dusting[2][9]. Carefully sweep or collect the material into a sealed container for hazardous waste disposal. Decontaminate the area.

By integrating these robust PPE practices with proper engineering and administrative controls, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Retrieved from [Link]

  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Retrieved from [Link]

  • BP27341 Ketoconazole Msds. (2021, December 24). Scribd. Retrieved from [Link]

  • ICSC 1700 - KETOCONAZOLE. International Labour Organization (ILO) and World Health Organization (WHO). Retrieved from [Link]

  • Safety Data Sheet: ketoconazole. (2020, June 10). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Scientific Documentation - K1149, Ketoconazole, USP. (2022, October 4). Spectrum Pharmacy Products. Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Retrieved from [Link]

  • NIOSH Table 1,2 & 3. (2019, March 11). University of Colorado Anschutz Medical Campus Environmental Health & Safety. Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health (NIH). Retrieved from [Link]

  • Safety data sheet - Ketoconazole. (2023, January 12). CPAchem. Retrieved from [Link]

  • Safety Data Sheet - Ketoconazole. (2018, June 29). MP Biomedicals. Retrieved from [Link]

  • ICSC 1700 - KETOCONAZOLE. (2009, April). Inchem.org. Retrieved from [Link]

  • Clinical Care of Fungal Diseases: Antifungals. (2024, October 24). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Handling Antineoplastics and Other Hazardous Drugs. (2025, September 12). University of Colorado Anschutz Medical Campus Environmental Health & Safety. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Ketoconazole
Reactant of Route 2
Reactant of Route 2
trans-Ketoconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.